molecular formula C9H9NS B1272751 3-(Aminomethyl)benzo[b]thiophene CAS No. 40615-04-1

3-(Aminomethyl)benzo[b]thiophene

Cat. No.: B1272751
CAS No.: 40615-04-1
M. Wt: 163.24 g/mol
InChI Key: WHTPXNOFEHTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzothiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPXNOFEHTZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380007
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-04-1
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzo[b]thiophene Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(aminomethyl)benzo[b]thiophene, a crucial building block in medicinal chemistry and drug development. The document details various starting materials, key chemical transformations, and provides specific experimental protocols.

Introduction

This compound serves as a vital intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is found in molecules targeting diverse biological pathways, making its efficient and scalable synthesis a topic of significant interest for researchers in organic and medicinal chemistry. This guide outlines the most common and effective strategies for the preparation of this key amine, focusing on practical experimental details and comparative data.

Synthetic Strategies and Key Intermediates

The synthesis of this compound can be achieved through several strategic approaches, primarily diverging from three key intermediates: 3-(halomethyl)benzo[b]thiophene , benzo[b]thiophene-3-carbonitrile , and benzo[b]thiophene-3-carbaldehyde . Each of these precursors offers a distinct pathway to the target amine, with varying advantages in terms of starting material availability, reaction conditions, and overall yield.

Synthetic Pathways Overview

Synthesis_Pathways Start Starting Materials Halomethyl 3-(Halomethyl)benzo[b]thiophene (X = Br, Cl) Start->Halomethyl Halogenation of 3-methylbenzo[b]thiophene Nitrile Benzo[b]thiophene-3-carbonitrile Start->Nitrile Various Methods Aldehyde Benzo[b]thiophene-3-carbaldehyde Start->Aldehyde Formylation Azide 3-(Azidomethyl)benzo[b]thiophene Halomethyl->Azide Azide Substitution Phthalimide N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Halomethyl->Phthalimide Gabriel Synthesis FinalProduct This compound Nitrile->FinalProduct Reduction (e.g., LiAlH4, Catalytic Hydrogenation) Aldehyde->FinalProduct Reductive Amination Azide->FinalProduct Reduction Phthalimide->FinalProduct Deprotection

Caption: Key synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialKey Intermediate(s)Reaction TypeKey ReagentsTypical Yield (%)Reference
3-Methylbenzo[b]thiophene3-(Bromomethyl)benzo[b]thiopheneRadical BrominationN-Bromosuccinimide (NBS), Benzoyl peroxideHigh (Intermediate)N/A
3-(Bromomethyl)benzo[b]thiopheneN-(Benzo[b]thiophen-3-ylmethyl)phthalimideGabriel SynthesisPotassium phthalimide, then HydrazineGood (Overall)General Method
3-(Bromomethyl)benzo[b]thiophene3-(Azidomethyl)benzo[b]thiopheneAzide Substitution & ReductionSodium azide, then a reducing agent (e.g., LiAlH4 or H2/Pd-C)Good to ExcellentGeneral Method
Benzo[b]thiophene-3-carbonitrile-Nitrile ReductionLithium aluminum hydride (LiAlH4) or Catalytic Hydrogenation (H2/Catalyst)HighGeneral Method
Benzo[b]thiophene-3-carbaldehydeImine (in situ)Reductive AminationAmmonia, Reducing agent (e.g., NaBH3CN, H2/Catalyst)Moderate to GoodGeneral Method

Note: Yields are highly dependent on specific reaction conditions and the purity of starting materials. The yields provided are typical ranges found in the literature for analogous transformations.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of this compound.

Route 1: From 3-(Bromomethyl)benzo[b]thiophene via Gabriel Synthesis

This two-step sequence involves the formation of a phthalimide intermediate followed by its cleavage to release the primary amine.

Step 1a: Synthesis of N-(Benzo[b]thiophen-3-ylmethyl)phthalimide

Gabriel_Step1 Reactant1 3-(Bromomethyl)benzo[b]thiophene Product N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Reactant1->Product Reactant2 Potassium Phthalimide Reactant2->Product Solvent DMF Solvent->Product Solvent Gabriel_Step2 Reactant N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Product This compound Reactant->Product Reagent Hydrazine Hydrate Reagent->Product Solvent Ethanol Solvent->Product Solvent Nitrile_Reduction Reactant Benzo[b]thiophene-3-carbonitrile Product This compound Reactant->Product Reagent LiAlH4 Reagent->Product Solvent Anhydrous THF Solvent->Product Solvent Workup Aqueous Workup Product->Workup Reductive_Amination Reactant Benzo[b]thiophene-3-carbaldehyde Product This compound Reactant->Product Reagent1 Ammonia (in MeOH) Reagent1->Product Reagent2 NaBH3CN or H2/Catalyst Reagent2->Product

Spectroscopic Characterization of 3-(Aminomethyl)benzo[b]thiophene by NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(Aminomethyl)benzo[b]thiophene. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural elucidation is crucial for drug discovery and development. This document outlines the expected NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of the title compound.

Note on Data Availability: Publicly available, experimentally verified ¹H and ¹³C NMR data for this compound is limited. The data presented in this guide is a combination of predicted values based on the known spectra of benzo[b]thiophene and related derivatives, and typical chemical shifts for aminomethyl groups. These values serve as a reference for researchers working on the synthesis and characterization of this and similar molecules.

Data Presentation: Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. The predictions are based on the analysis of the parent benzo[b]thiophene structure and the anticipated electronic effects of the aminomethyl substituent at the C3 position.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.3 - 7.4s-
H4~7.8 - 7.9d~8.0
H5~7.3 - 7.4t~7.5
H6~7.3 - 7.4t~7.5
H7~7.7 - 7.8d~8.0
-CH₂-~3.9 - 4.1s-
-NH₂~1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 127
C3~130 - 132
C3a~139 - 141
C4~122 - 124
C5~124 - 126
C6~123 - 125
C7~121 - 123
C7a~138 - 140
-CH₂-~40 - 45

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Setup and Data Acquisition

The NMR spectra should be recorded on a spectrometer with a proton frequency of 300 MHz or higher.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key Parameters:

      • Pulse Angle: 30°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.

    • Key Parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay ensures more accurate integration for quantitative analysis).

For unambiguous structural confirmation, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its spectroscopic characterization.

chemical_structure cluster_benzo cluster_thiophene cluster_substituent C7a C7a C7 C7 C7a->C7 C3a C3a C3a->C7a S1 S C3a->S1 C4 C4 C4->C3a C5 C5 C5->C4 C6 C6 C6->C5 C7->C6 C3 C3 C3->C3a CH2 CH₂ C3->CH2 C2 C2 C2->C3 S1->C2 NH2 NH₂ CH2->NH2

Caption: Chemical Structure of this compound.

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integrals) DataProcessing->SpectralAnalysis StructureDetermination Structure Determination SpectralAnalysis->StructureDetermination

Caption: Logical Workflow for Spectroscopic Characterization.

Crystal Structure Analysis of 3-(Aminomethyl)benzo[b]thiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 3-(aminomethyl)benzo[b]thiophene derivatives and related compounds. Benzo[b]thiophenes are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The spatial arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3] This guide details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents key crystallographic data in a comparative format, and visualizes the experimental workflows and relevant biological pathways.

Experimental Protocols

The successful crystal structure analysis of this compound derivatives hinges on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of the crystal structure.

Synthesis of Benzo[b]thiophene Derivatives

A variety of synthetic routes to benzo[b]thiophene derivatives have been established. A common approach involves the acid-catalyzed cyclization of arylthiomethyl ketones, which is particularly suitable for preparing 3-alkylbenzo[b]thiophenes.[4] Another versatile method is the domino reaction of 2-fluorobenzonitrile derivatives with sodium sulfide, which can proceed at room temperature or with gentle heating to yield 3-aminobenzothiophene precursors.[5] For instance, the reaction of a substituted 2-fluorobenzonitrile with Na₂S·9H₂O in a solvent mixture like acetone and water can lead to the formation of the corresponding 3-amino-2-formyl benzothiophene.[5]

General Synthetic Protocol for 3-Aminobenzothiophene Derivatives:

  • A solution of the appropriately substituted 2-fluorobenzonitrile is prepared in a suitable solvent (e.g., acetone, acetonitrile).

  • An aqueous solution of sodium sulfide nonahydrate (Na₂S·9H₂O) is added dropwise to the stirred solution of the benzonitrile derivative.

  • The reaction mixture is stirred at room temperature or heated to 60 °C, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 3-aminobenzothiophene derivative.[5]

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the process. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or dichloromethane/petroleum ether) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.[6]

  • Slow Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), to induce crystallization.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.[7]

Data Collection and Structure Refinement Protocol:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[7]

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to measure the intensities of the diffracted X-ray beams from the crystal at various orientations.

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[8]

  • The final refined structure is validated using various crystallographic metrics.[5]

Data Presentation: Crystallographic Data of Benzo[b]thiophene Derivatives

The following tables summarize the crystallographic data for a selection of benzo[b]thiophene derivatives, providing a basis for structural comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZReference
1-Benzothiophene-2-carboxylic acid (new polymorph)C₉H₆O₂SMonoclinicC2/c14.635(4)5.8543(9)19.347(3)103.95(1)1608.8(6)8[8]
Derivative 3d ¹C₁₀H₄F₃N₂OSMonoclinicP2₁/c7.987(2)13.981(4)9.897(3)98.452(9)1093.4(5)4[5]
Derivative 5f ²C₁₉H₁₃F₂N₂O₂STriclinicP-18.981(3)9.876(3)11.234(4)69.34(1)930.2(5)2[5]
2,7-diBr-BTBTDO³C₁₄H₆Br₂O₂S₂MonoclinicP2₁/n13.250(3)4.670(1)11.750(2)92.50(3)725.0(3)2[6]
2,7-diBr-BTBTTO⁴C₁₄H₆Br₂O₄S₂MonoclinicC2/c18.067(4)4.660(1)18.000(4)109.80(3)1424.0(5)4[6]

¹3-Amino-2-formyl-6-(trifluoromethyl)benzo[b]thiophene ²2-(4-Fluorophenyl)-7-(trifluoromethyl)[9]benzothieno[3,2-b]pyridine ³2,7-Dibromo[9]benzothieno[3,2-b][9]benzothiophene 5,5-dioxide ⁴2,7-Dibromo[9]benzothieno[3,2-b][9]benzothiophene 5,5,10,10-tetraoxide

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

G Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., 2-fluorobenzonitriles) reaction Chemical Synthesis (e.g., Domino Reaction) start->reaction purification Purification (Column Chromatography) reaction->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth Purified Compound data_collection Data Collection (Single-Crystal Diffractometer) crystal_growth->data_collection High-Quality Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation data_extraction Extraction of Crystallographic Data (Bond Lengths, Angles, etc.) validation->data_extraction sar_analysis Structure-Activity Relationship (SAR) Analysis data_extraction->sar_analysis

Caption: Workflow for the synthesis and crystal structure analysis.

Biological Signaling Pathway: Inhibition of Tubulin Polymerization

Certain 3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[10][11] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12] This mechanism of action makes them promising candidates for anticancer drug development. The diagram below illustrates this inhibitory pathway.

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_drug Drug Action cluster_cellular Cellular Processes drug 3-Aminobenzo[b]thiophene Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Formation (Polymerization) tubulin->microtubules spindle Mitotic Spindle Assembly microtubules->spindle g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Inhibition leads to mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.

This guide provides a foundational understanding of the structural analysis of this compound derivatives. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. The visualization of both the experimental workflow and the biological mechanism of action aims to facilitate a deeper comprehension of the subject matter.

References

Initial Biological Screening of Novel 3-(Aminomethyl)benzo[b]thiophene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of this molecule have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] Specifically, functionalization at the C3 position of the benzo[b]thiophene ring has been a key strategy in the development of potent therapeutic candidates. This technical guide focuses on the initial biological screening pipeline for novel 3-(aminomethyl)benzo[b]thiophene compounds, providing an overview of common experimental protocols, data presentation strategies, and key cellular pathways involved in their mechanism of action.

General Screening Workflow

The initial evaluation of novel this compound derivatives typically follows a multi-stage screening process. This workflow is designed to efficiently identify compounds with significant biological activity and to elucidate their potential mechanisms of action. The process begins with the synthesis of the compound library, followed by a series of in vitro assays to assess their primary pharmacological effects, most notably anticancer and antimicrobial activities. Promising candidates from these initial screens are then subjected to more detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Lead Identification Synthesis Synthesis of 3-(Aminomethyl) benzo[b]thiophene Library Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Antiproliferative Assays (e.g., NCI-60 Panel, MTT/Resazurin) Purification->Anticancer Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution for MIC) Purification->Antimicrobial Tubulin Tubulin Polymerization Assay Anticancer->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot for RhoA/ROCK) Anticancer->Signaling HitToLead Hit-to-Lead Optimization (SAR Studies) Anticancer->HitToLead Antimicrobial->HitToLead Signaling->HitToLead

Caption: General workflow for the initial biological screening of novel compounds.

Anticancer Activity Screening

A primary focus for benzo[b]thiophene derivatives has been the discovery of novel anticancer agents.[4] The screening process for these compounds involves evaluating their ability to inhibit the growth of various cancer cell lines and subsequently investigating the underlying molecular mechanisms.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of benzo[b]thiophene derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against a panel of human cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValueReference
2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneL1210, FM3A, Molt/4, CEM, HeLaIC5016-23 nM[5]
3-Aminobenzo[b]thiophene DerivativeK562IC50 (Tubulin Polymerization)0.67 µM[5]
Benzo[b]thiophene Acrylonitrile (Z-isomer)NCI-60 Panel (Leukemia, CNS)GI5021.2-50.0 nM[4]
Benzo[b]thiophene Acrylonitrile (E-isomer)NCI-60 Panel (Most Lines)GI50< 10.0 nM[4]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2, Caco-2, Panc-1EC5063.74 - 76.72 µM[2]
Experimental Protocols

a) Antiproliferative Assay (Resazurin-Based)

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Plating : Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Add serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation : Incubate the plates for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Resazurin Addition : Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent product, resorufin.[6]

  • Fluorescence Measurement : Measure the fluorescence intensity using a plate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50/GI50 values using non-linear regression analysis.

b) Cell Cycle Analysis

This method determines if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of agents that interfere with mitosis.[5][7]

  • Cell Treatment : Treat cancer cells with the test compounds at concentrations around their IC50 values for a defined period (e.g., 24 hours).

  • Cell Harvesting : Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining : Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

  • Data Analysis : Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Activity Screening

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents, and benzo[b]thiophenes represent a promising scaffold for this purpose.[1][8]

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC Value (µg/mL)Reference
3-Halobenzo[b]thiophene Derivative (MPPS)S. aureus ATCC 25923512[2]
3-Halobenzo[b]thiophene Derivative (MPPS)B. subtilis ATCC 6633256[2]
Thiophene Derivative 7P. aeruginosaMore potent than gentamicin[9]
6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA & Daptomycin-resistant)4[1]
3-(aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneS. aureusHigh Activity[10]
Experimental Protocols

a) Broth Microdilution Method (MIC Determination)

This is a standard method used to determine the minimum inhibitory concentration (MIC) of a compound.[2][8]

  • Compound Preparation : Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without compound) and a negative control (medium only).

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

b) Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[8]

  • Plate Preparation : Pour a sterile agar medium (e.g., Mueller-Hinton Agar) into Petri dishes and allow it to solidify.

  • Inoculation : Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation : Create uniform wells in the agar using a sterile cork borer.

  • Compound Addition : Add a specific volume of the test compound solution (at a known concentration) into each well. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation : Incubate the plates under suitable conditions.

  • Analysis : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.[8]

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for lead optimization. For benzo[b]thiophene derivatives, two pathways are of particular interest in the context of anticancer activity: inhibition of tubulin polymerization and modulation of the RhoA/ROCK signaling pathway.

Inhibition of Tubulin Polymerization

Many potent anticancer agents, including several benzo[b]thiophene derivatives, function by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[5][11] These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to mitotic arrest and subsequent apoptosis.[5][7]

G cluster_0 Normal Mitosis cluster_1 Mechanism of Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binding to Tubulin (e.g., Colchicine Site) Tubulin->Binding Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Compound 3-(Aminomethyl) benzo[b]thiophene Compound Compound->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzo[b]thiophene compounds.
RhoA/ROCK Signaling Pathway

The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration and metastasis.[12][13] The RhoA/ROCK pathway is a critical downstream effector.[14] Some benzo[b]thiophene derivatives have been shown to inhibit this pathway, thereby reducing cancer cell proliferation, migration, and invasion.[12][15]

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation GEFs GEFs GEFs->RhoA_GTP Promotes GAPs GAPs GAPs->RhoA_GDP Promotes RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activates pMLC Phospho-MLC ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Cytoskeleton Reorganization pMLC->Actin Effects Cell Migration, Invasion, Proliferation Actin->Effects Compound Benzo[b]thiophene Inhibitor Compound->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene compounds.

References

Physicochemical properties of 3-(Aminomethyl)benzo[b]thiophene hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)benzo[b]thiophene Hydrochloride Salt

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of this compound hydrochloride. Given that this compound is primarily a research chemical, publicly available experimental data for the hydrochloride salt is limited. This guide compiles available data for the corresponding free base, presents calculated values for the salt, and outlines the expected properties and the standardized experimental protocols used for their determination.

Core Physicochemical Properties

Data Presentation

The following tables summarize the known and calculated physicochemical properties.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source/Method
Compound Name This compound Hydrochloride -
Free Base Name This compound -
CAS Number (Free Base) 40615-04-1 [][2]
CAS Number (HCl Salt) Not explicitly found in searches. -
Molecular Formula (Free Base) C₉H₉NS []
Molecular Formula (HCl Salt) C₉H₁₀ClNS Calculation
Molecular Weight (Free Base) 163.24 g/mol []
Molecular Weight (HCl Salt) 199.70 g/mol Calculation

| Canonical SMILES (Free Base) | C1=CC=C2C(=C1)C(=CS2)CN |[] |

Table 2: Physicochemical Data (Experimental and Estimated)

Property Value (Free Base) Expected Value (HCl Salt) Source (Free Base)
Appearance Data not available Likely a white to off-white solid General property of amine salts
Melting Point Data not available Higher than the free base General property of salts
Boiling Point 303.9 °C at 760 mmHg Decomposes before boiling [2]
Density 1.227 g/cm³ Higher than the free base [2]
Aqueous Solubility Low (predicted) Significantly higher than the free base General property of amine salts
pKa (of conjugate acid) Data not available Estimated 8-10 Typical for primary aminomethyl groups
LogP (Octanol/Water) 1.8 (XLogP3) Lower than the free base in ionized form Predicted

| Storage Conditions | - | Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4] | Safety Data Sheets[3][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of an amine hydrochloride salt like this compound hydrochloride are provided below. These are standardized procedures widely used in the pharmaceutical industry.[5][6][7]

Melting Point Determination

The melting point is a critical indicator of purity. A sharp, defined melting range typically signifies a pure compound.

  • Methodology: Capillary Melting Point

    • Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus: A calibrated digital melting point apparatus is used.

    • Measurement: The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

    • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[8]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter for any compound intended for biological research, as it directly impacts bioavailability.[9]

  • Methodology: Equilibrium Shake-Flask Method

    • Sample Preparation: An excess amount of the hydrochloride salt is added to a known volume of a specific solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.

    • Equilibration: The vials are agitated in a shaker bath at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid from the saturated solution.

    • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa) Determination

The pKa value defines the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.[8]

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the protonated amine has been neutralized to the free base.[8]

Logical and Experimental Workflows

To ensure consistent quality and characterization of a research compound, a structured workflow is essential. The following diagrams illustrate a typical process from synthesis to final characterization.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., Benzo[b]thiophene) reaction Chemical Synthesis (e.g., Aminomethylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify salt Salt Formation (Addition of HCl) purify->salt isolate Crystallization & Isolation of HCl Salt salt->isolate structure Structural Verification (NMR, MS) isolate->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Profiling (Melting Point, Solubility, pKa) purity->physchem final Qualified Compound physchem->final

Caption: A generalized workflow for the synthesis and quality control of a chemical entity.

cluster_phys Physical Properties cluster_chem Chemical Properties compound Test Compound (this compound HCl) appearance Appearance & Physical State compound->appearance solubility Aqueous Solubility (Shake-Flask) compound->solubility mp Melting Point (Capillary Method) appearance->mp thermo Thermal Analysis (DSC/TGA) mp->thermo report Comprehensive Physicochemical Report thermo->report pka pKa Determination (Potentiometric Titration) solubility->pka logp Lipophilicity (LogP) (HPLC Method) pka->logp stability Chemical Stability (pH, Temperature) logp->stability stability->report

Caption: Experimental workflow for comprehensive physicochemical characterization.

References

The Ascendancy of 3-Aminomethyl Benzothiophenes: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many derivatives, substituted 3-aminomethyl benzothiophenes have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of these valuable compounds, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic heterocycle, is structurally analogous to indole, with the indole nitrogen atom replaced by a sulfur atom. This substitution imparts unique physicochemical properties that have been exploited in the design of a diverse array of therapeutic agents. The rigid, planar structure of the benzothiophene nucleus serves as an excellent scaffold for the spatial orientation of various pharmacophoric groups, enabling precise interactions with biological targets.

The introduction of a substituted aminomethyl group at the 3-position of the benzothiophene ring has proven to be a particularly fruitful strategy in drug discovery. This moiety can participate in crucial hydrogen bonding and ionic interactions with biological macromolecules, leading to potent and selective modulation of their function. Consequently, 3-aminomethyl benzothiophene derivatives have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.

Synthetic Methodologies: Crafting the 3-Aminomethyl Benzothiophene Scaffold

The synthesis of substituted 3-aminomethyl benzothiophenes can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern on both the benzothiophene core and the aminomethyl side chain.

The Mannich Reaction: A Classic Approach

A primary and versatile method for the introduction of the aminomethyl group at the 3-position of a benzothiophene nucleus is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (the benzothiophene), an aldehyde (typically formaldehyde), and a primary or secondary amine.

General Experimental Protocol for the Mannich Reaction:

  • Reaction Setup: To a solution of the substituted benzothiophene (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof, add the secondary amine (1.1 equivalents) and aqueous formaldehyde (37%, 1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-aminomethyl benzothiophene.

Mannich_Reaction Benzothiophene Substituted Benzothiophene Intermediate Mannich Base (3-Aminomethyl Benzothiophene) Benzothiophene->Intermediate + Formaldehyde + Amine Formaldehyde Formaldehyde Amine Secondary Amine

Figure 1: General scheme of the Mannich reaction for the synthesis of 3-aminomethyl benzothiophenes.
Multi-step Synthetic Routes

For more complex substitution patterns, multi-step synthetic sequences are often employed. These routes typically involve the initial construction of a functionalized benzothiophene, followed by the elaboration of the 3-aminomethyl side chain.

Example: Synthesis of a 2-Aryl-3-aminomethyl-benzo[b]thiophene Derivative

A common strategy involves the Friedel-Crafts acylation of a 2-aryl-benzo[b]thiophene at the 3-position, followed by reductive amination of the resulting ketone.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a solution of the 2-aryl-benzo[b]thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C. The acylating agent (e.g., an acid chloride or anhydride) is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with ice-water, and the product is extracted with an organic solvent.

  • Reductive Amination: The 3-acyl-benzo[b]thiophene is dissolved in a solvent such as methanol or ethanol, and the desired amine is added, followed by a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride). The reaction is stirred at room temperature until the starting material is consumed. The product is then isolated and purified.

Multi_Step_Synthesis Start 2-Aryl-benzo[b]thiophene Acylation Friedel-Crafts Acylation Start->Acylation Ketone 3-Acyl-2-aryl-benzo[b]thiophene Acylation->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination FinalProduct 2-Aryl-3-aminomethyl- benzo[b]thiophene ReductiveAmination->FinalProduct Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 3-Aminomethyl Benzothiophene Library CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT IC50 IC50 Determination MTT->IC50 TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay Active Compounds PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) IC50->PathwayAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor 3-Aminomethyl Benzothiophene Inhibitor->Dimer Inhibits Dimerization

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Aminomethyl)benzo[b]thiophene Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4] A particularly promising area of investigation is the development of benzo[b]thiophene analogs as ligands for monoamine transporters, which are key targets in the treatment of various central nervous system disorders. This guide provides a detailed investigation into the structure-activity relationships (SAR) of aminomethyl-substituted benzo[b]thiophene analogs, with a focus on their activity as monoamine transporter inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzo[b]thiophene analogs is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Research into (2-Aminopropyl)benzo[b]thiophenes (APBTs), close structural relatives of the target compounds, provides critical insights into the SAR for monoamine transporter inhibition.[5]

The position of the aminopropyl side chain on the benzo[b]thiophene ring profoundly impacts the potency and selectivity of these compounds as inhibitors of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). All six positional isomers of APBT were found to be potent inhibitors of serotonin uptake in rat brain synaptosomes, with IC50 values in the nanomolar range.[5]

The table below summarizes the in vitro uptake inhibition potencies (IC50) for the six APBT positional isomers against human monoamine transporters (hSERT, hDAT, hNET) expressed in HEK293 cells.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of APBT Analogs [5]

CompoundhSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)
2-APBT 56.4 ± 4.5114.6 ± 20.329.8 ± 3.4
3-APBT 102.1 ± 14.7536.8 ± 129.2115.1 ± 20.3
4-APBT 32.9 ± 4.5179.3 ± 31.240.5 ± 5.6
5-APBT 41.5 ± 6.2231.1 ± 34.549.3 ± 8.1
6-APBT 50.1 ± 7.8201.5 ± 28.961.8 ± 10.1
7-APBT 184.2 ± 25.6845.6 ± 145.7210.3 ± 35.4
Data are presented as mean ± SD.
  • SERT Potency: All isomers show high affinity for hSERT, with the 4-APBT isomer being the most potent (IC50 = 32.9 nM).[5] The 7-APBT isomer is the least potent, though still active in the sub-micromolar range.[5]

  • DAT Potency: Inhibition of hDAT is generally weaker compared to hSERT and hNET.[5] The 2-APBT isomer displays the highest potency for hDAT.[5]

  • NET Potency: The isomers are also potent inhibitors of hNET, with the 2-APBT isomer being the most potent (IC50 = 29.8 nM).[5]

  • Selectivity: The compounds generally exhibit a preference for SERT and NET over DAT. The 3-APBT isomer, for instance, is approximately 5-fold more selective for SERT over DAT.[5]

In addition to their effects on monoamine transporters, select isomers were evaluated for their activity at serotonin 5-HT2 receptor subtypes, which is relevant for psychedelic-like effects. The 3-APBT, 5-APBT, and 6-APBT isomers were found to be full agonists at 5-HT2 receptors.[5]

Table 2: 5-HT2 Receptor Binding Affinity (Ki, nM) and Functional Agonist Potency (EC50, nM) of Select APBT Analogs [5]

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2B Ki (nM)5-HT2B EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
3-APBT 461 ± 78118 ± 20>10,000127 ± 22289 ± 4949 ± 8
5-APBT 196 ± 3359 ± 101,321 ± 22429 ± 5233 ± 4029 ± 5
6-APBT 245 ± 4287 ± 152,789 ± 47481 ± 14211 ± 3635 ± 6
Data are presented as mean ± SD.

Key SAR observations for 5-HT2 receptor activity include:

  • All three tested isomers bind to 5-HT2A and 5-HT2C receptors with affinities in the range of 196–461 nM.[5]

  • The 5-APBT isomer shows the highest binding affinity and functional potency at the 5-HT2A receptor.[5]

  • Binding affinity for the 5-HT2B receptor is notably weaker, especially for the 3-APBT isomer.[5]

Signaling Pathway and Experimental Workflow

To understand the context of these SAR findings, it is essential to visualize the underlying biological system and the experimental process used for evaluation.

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[6] Inhibitors of these transporters block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse and enhanced postsynaptic receptor activation.

Monoamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Vesicle Synaptic Vesicle (Monoamines) M1 Vesicle->M1 1. Release MAO Monoamine Oxidase (MAO) Receptor Postsynaptic Receptor M2 M2->Receptor 3. Binding M3 Transporter Monoamine Transporter (SERT, DAT, NET) M3->Transporter 2. Reuptake M4 M5 Transporter->MAO Metabolism Inhibitor Benzo[b]thiophene Analog Inhibitor->Transporter Inhibition

Monoamine release, reuptake, and inhibition at the synapse.

The potency and selectivity of compounds like the APBT analogs are typically determined using in vitro neurotransmitter uptake assays. These assays utilize cell lines stably expressing a specific human monoamine transporter (e.g., hSERT). The ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate is measured.[6][7][8]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis N1 Culture HEK293 cells stably expressing hDAT, hSERT, or hNET N2 Plate cells in 96-well plates N1->N2 N3 Pre-incubate cells with test compounds (e.g., APBT analogs) N2->N3 N4 Add radiolabeled substrate ([3H]DA, [3H]5-HT) N3->N4 N5 Incubate to allow for substrate uptake N4->N5 N6 Terminate uptake (rapid wash with ice-cold buffer) N5->N6 N7 Lyse cells N6->N7 N8 Quantify radioactivity (Scintillation Counting) N7->N8 N9 Calculate % inhibition vs. control N8->N9 N10 Determine IC50 values (Non-linear regression) N9->N10

General experimental workflow for monoamine reuptake inhibition assays.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible SAR data.

This protocol is adapted from methodologies used for characterizing novel psychoactive substances.[9][10]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, antibiotics, and a selection agent (e.g., Geneticin).[10]

  • Cell Plating: 24 hours prior to the assay, cells are seeded onto poly-D-lysine coated 96-well plates at a density of approximately 30,000-40,000 cells per well.[10]

  • Assay Procedure:

    • On the day of the experiment, the cell culture medium is removed, and cells are washed with Krebs-HEPES buffer (KHB).

    • Cells are then pre-incubated for 10 minutes at 37°C with varying concentrations of the test compounds (e.g., 3-APBT) diluted in KHB.[9]

    • Uptake is initiated by adding a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT) at a final concentration of ~5 nM. The incubation continues for an additional 10 minutes.[9]

    • The uptake process is rapidly terminated by washing the cells with ice-cold KHB.[6]

  • Data Acquisition:

    • Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[6]

    • The cell lysates are transferred to scintillation vials, scintillation fluid is added, and the radioactivity is quantified using a liquid scintillation counter.[9]

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM fluoxetine for SERT).[9]

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The percentage of inhibition for each test compound concentration is calculated relative to the control (vehicle-treated) wells.

    • IC50 values are determined by fitting the concentration-response data to a variable-slope sigmoidal dose-response curve using non-linear regression analysis.[9]

This assay measures the ability of a compound to induce the release of a pre-loaded substrate from the cell via the transporter.

  • Cell Preparation: HEK293 cells expressing the desired transporter are prepared as described above.

  • Substrate Loading: Cells are pre-loaded with a tritiated substrate (e.g., [3H]5-HT) by incubating for 20-30 minutes at 37°C.[10]

  • Assay Procedure:

    • After loading, cells are washed twice with KHB and equilibrated for 20 minutes.[10]

    • The test compound (e.g., 10 µM 3-APBT) is then added, and the cells are incubated for a further 10-20 minutes.[10]

    • The supernatant, containing the released substrate, is collected for analysis.

  • Data Analysis: The amount of radioactivity in the supernatant is measured and expressed as a percentage of the total radioactivity (supernatant + cell lysate). Non-specific efflux is determined in the presence of selective transporter blockers.[10]

References

3-(Aminomethyl)benzo[b]thiophene: A Versatile Fragment for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among its derivatives, 3-(Aminomethyl)benzo[b]thiophene serves as a valuable and versatile fragment for the construction of chemical libraries aimed at identifying novel therapeutic agents. Its primary amine handle provides a convenient point for diversification, allowing for the exploration of chemical space around this privileged core. This guide details the synthesis, key reactions, and potential biological applications of libraries derived from this fragment, with a focus on its utility in fragment-based drug discovery (FBDD).

Physicochemical Properties for Fragment-Based Drug Discovery

This compound is well-suited for FBDD due to its favorable physicochemical properties. While specific experimental values are not extensively published, its calculated properties align with the "Rule of Three," a set of guidelines for the selection of fragments with a higher probability of developing into successful leads.

PropertyCalculated Value"Rule of Three" Guideline
Molecular Weight (MW)163.24 g/mol [1]< 300 Da
LogP (octanol-water)~2.0 - 2.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors1 (N atom)≤ 3
Rotatable Bonds1≤ 3

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 3-methylbenzo[b]thiophene. A common strategy involves a free-radical bromination of the methyl group followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3-Methylbenzo[b]thiophene to form 3-(Bromomethyl)benzo[b]thiophene

This procedure is adapted from synthetic methods for similar structures[2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent such as n-heptane.

  • Initiation: Add a radical initiator, such as benzoyl peroxide (0.05 eq).

  • Bromination: Heat the mixture to reflux. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour. Irradiate the reaction mixture with a light source (e.g., a 200W bulb) to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(bromomethyl)benzo[b]thiophene can be purified by column chromatography on silica gel.

Step 2: Amination of 3-(Bromomethyl)benzo[b]thiophene (Gabriel Synthesis)

The Gabriel synthesis provides a reliable method for converting the alkyl bromide to a primary amine without the over-alkylation often seen with direct amination with ammonia[3][4].

  • Phthalimide Salt Formation: In a round-bottom flask, suspend potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Alkylation: Add a solution of 3-(bromomethyl)benzo[b]thiophene (1.0 eq) in DMF to the suspension. Heat the mixture to 60-80 °C and stir for 12-18 hours.

  • Monitoring: Monitor the formation of the N-alkylated phthalimide intermediate by TLC.

  • Hydrazinolysis: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture and add dilute hydrochloric acid. Filter off the precipitate. Basify the filtrate with a sodium hydroxide solution to a pH of >12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Library Synthesis Utilizing the this compound Fragment

The primary amine of this compound is an excellent handle for creating diverse libraries through reactions such as amide bond formation, reductive amination, and sulfonamide formation. Parallel synthesis techniques can be employed to rapidly generate a multitude of derivatives.

Experimental Protocol: Parallel Amide Library Synthesis

This protocol outlines a general procedure for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.

  • Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable solvent like DMF or dichloromethane.

  • Carboxylic Acid Addition: To each well, add a unique carboxylic acid (1.1 eq) from a pre-prepared stock solution.

  • Coupling Agent Addition: Add a solution of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.

  • Work-up: Upon completion, quench the reactions by adding water. Extract the products into an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification and Analysis: The solvent is removed in vacuo, and the resulting library of amides can be purified by high-throughput preparative HPLC. The purity and identity of the compounds are confirmed by LC-MS.

Representative Library Yields

The yields for parallel amide synthesis can vary depending on the nature of the carboxylic acid used. However, with robust coupling reagents like HATU, high success rates and good to excellent yields are generally expected.

Carboxylic Acid TypeTypical Yield Range
Aliphatic75-95%
Aromatic (electron-rich)70-90%
Aromatic (electron-poor)60-85%
Heteroaromatic55-80%

Biological Applications and Signaling Pathways

Derivatives of the benzo[b]thiophene scaffold have been reported to exhibit a wide range of biological activities, including inhibition of kinases and the STAT3 signaling pathway. These pathways are critical in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy[5][6][7][8][9]. Libraries based on the this compound core can be screened for their ability to inhibit this pathway. The mechanism of action could involve blocking the phosphorylation of STAT3, preventing its dimerization, or inhibiting its translocation to the nucleus.

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription binds to DNA, activates DNA DNA Inhibitor Benzo[b]thiophene Derivative Inhibitor->JAK inhibits Inhibitor->pSTAT3 inhibits dimerization

Caption: Inhibition of the JAK-STAT3 signaling pathway by benzo[b]thiophene derivatives.

Kinase Inhibition

Many benzo[b]thiophene derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes[10]. The ATP-binding site of kinases is a common target for small molecule inhibitors. Libraries derived from this compound can be designed to present diverse functionalities that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Experimental Workflow for Library Synthesis and Screening

A typical workflow for the generation and evaluation of a chemical library based on the this compound fragment is outlined below.

Workflow Start This compound (Core Fragment) Synthesis Parallel Synthesis (e.g., Amide Coupling) Start->Synthesis BuildingBlocks Diverse Building Blocks (e.g., Carboxylic Acids) BuildingBlocks->Synthesis Purification High-Throughput Purification (HPLC) Synthesis->Purification QC Quality Control (LC-MS, NMR) Purification->QC Library Compound Library QC->Library Screening High-Throughput Screening (HTS) Library->Screening HitID Hit Identification Screening->HitID HitVal Hit Validation (Dose-Response) HitID->HitVal SAR Structure-Activity Relationship (SAR) HitVal->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for fragment-based library synthesis and screening.

References

Methodological & Application

Application Notes and Protocols for N-acylation of 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-acylation of 3-(aminomethyl)benzo[b]thiophene, a key reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established methods for the acylation of primary amines and are adaptable for a range of acylating agents.

Introduction

The benzo[b]thiophene core is a prominent scaffold in medicinal chemistry, found in drugs such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton.[1][2] N-acylation of the aminomethyl group at the 3-position of the benzo[b]thiophene ring is a common strategy to generate diverse libraries of compounds for drug discovery programs, targeting a wide array of biological targets including kinases and microtubules. The resulting amide bond is a critical functional group in a vast number of pharmaceutical agents.[3] These application notes provide two primary protocols for this transformation: acylation using acyl chlorides and acylation using carboxylic acids with a coupling agent.

Experimental Protocols

Two robust and widely applicable methods for the N-acylation of this compound are presented. Method A utilizes highly reactive acyl chlorides, suitable for a broad range of substrates. Method B employs carboxylic acids in conjunction with a coupling agent, offering a milder alternative that is particularly useful when the corresponding acyl chloride is unstable or not commercially available.

Method A: N-acylation using Acyl Chlorides

This protocol is based on the Schotten-Baumann reaction conditions, a classic and efficient method for acylating amines.[4] Acyl chlorides are highly reactive electrophiles, ensuring a rapid and often high-yielding reaction.[4][5]

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of DCM and water.

  • Base Addition: Add a base (1.5-2.0 eq), such as triethylamine or pyridine, to the solution to act as an acid scavenger. For aqueous systems, sodium hydroxide or sodium bicarbonate can be used.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If a biphasic system was not used, add water and extract the product with an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove unreacted acyl chloride and acidic byproducts, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Method B: N-acylation using Carboxylic Acids and a Coupling Agent

Protocol:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM. If using HATU, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Amine Addition: To this activated mixture, add a solution of this compound (1.0 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Dilute the filtrate with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Data Presentation

The choice of acylation method can influence reaction parameters and outcomes. The following table summarizes key comparative data for the two protocols.

ParameterMethod A: Acyl ChlorideMethod B: Carboxylic Acid + Coupling Agent
Acylating Agent Acyl ChlorideCarboxylic Acid
Activating Agent None (inherently reactive)DCC, HATU, etc.
Typical Solvents DCM, THF, Water/DCMDMF, DCM, THF (anhydrous)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-16 hours4-24 hours
Common Byproducts HCl (scavenged by base)Dicyclohexylurea (DCU), HOBt/HOAt
Advantages High reactivity, often faster reactionsMilder conditions, broad substrate scope
Disadvantages Acyl chlorides can be moisture-sensitiveCoupling agents can be expensive, byproduct removal

Diagrams

experimental_workflow cluster_method_a Method A: Acyl Chloride cluster_method_b Method B: Carboxylic Acid + Coupling Agent A_start Dissolve this compound and base in solvent A_acyl Add Acyl Chloride at 0 °C A_start->A_acyl A_react Stir at Room Temperature A_acyl->A_react A_workup Aqueous Work-up A_react->A_workup A_purify Purification A_workup->A_purify B_start Activate Carboxylic Acid with Coupling Agent B_amine Add this compound B_start->B_amine B_react Stir at Room Temperature B_amine->B_react B_workup Filtration and Aqueous Work-up B_react->B_workup B_purify Purification B_workup->B_purify

Caption: General experimental workflow for N-acylation.

logical_relationship reagents Starting Materials: - this compound - Acylating Agent method_A Method A (Acyl Chloride) reagents->method_A method_B Method B (Carboxylic Acid) reagents->method_B product N-Acyl-3-(aminomethyl)benzo[b]thiophene method_A->product method_B->product

Caption: Selection of N-acylation methodology.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its structural similarity to indole allows it to act as a bioisostere, interacting with various biological targets. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on this versatile scaffold, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates.

This document provides detailed application notes and protocols for the use of 3-(Aminomethyl)benzo[b]thiophene as a foundational building block in solid-phase synthesis. The primary amine handle allows for straightforward immobilization onto various resin supports, enabling the subsequent diversification of the benzo[b]thiophene core.

Data Presentation: Representative Quantitative Data

While specific quantitative data for solid-phase synthesis commencing with this compound is not extensively published, the following table summarizes typical data ranges observed in the solid-phase synthesis of small molecule libraries using primary amine linkers on Rink Amide resin. These values can be used as a benchmark for optimization.

ParameterTypical ValueNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin and coupling efficiency.
Coupling Efficiency >95%Per step, as monitored by qualitative tests (e.g., Kaiser test).
Overall Yield 40 - 70%Highly dependent on the number of synthetic steps and the nature of the reagents.
Crude Purity 60 - 85%Post-cleavage, as determined by HPLC.
Final Purity >95%After purification by preparative HPLC.

Experimental Protocols

The following protocols are generalized for the solid-phase synthesis of a small molecule library using this compound as the starting material on Rink Amide resin.

Protocol 1: Immobilization of this compound on Rink Amide Resin

This protocol describes the initial attachment of the benzo[b]thiophene scaffold to the solid support.

Materials:

  • Rink Amide resin (e.g., Rink Amide AM resin)

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.7 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful deprotection.

  • Coupling of this compound:

    • Dissolve this compound hydrochloride (3 equivalents relative to resin loading), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the pre-activated solution to the resin and agitate at room temperature for 4-12 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To block any unreacted amine sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing and Drying: Wash the resin as in step 6 and dry under vacuum.

Protocol 2: Diversification of the Resin-Bound Benzo[b]thiophene

This protocol provides a general example of an acylation reaction to add diversity to the immobilized scaffold.

Materials:

  • Resin-bound this compound

  • Carboxylic acid of choice (3-5 equivalents)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/DMAP)

  • DIPEA

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Coupling Reaction:

    • In a separate vial, dissolve the carboxylic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test (e.g., Ninhydrin test for the disappearance of the secondary amine).

  • Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum before proceeding to the next step or cleavage.

Protocol 3: Cleavage from the Resin and Product Isolation

This protocol describes the release of the final compound from the solid support.

Materials:

  • Product-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried resin with DCM (3 x 10 mL).

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[1][2]

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the crude product with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_immobilization Immobilization cluster_diversification Diversification cluster_cleavage Cleavage & Isolation swell Swell Rink Amide Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple_bzt Couple this compound (HBTU/HOBt/DIPEA) wash1->couple_bzt wash2 Wash (DMF, DCM) couple_bzt->wash2 cap Capping (Optional) wash2->cap swell2 Swell Resin in DMF cap->swell2 acylate Acylation with R-COOH (Coupling Reagents) swell2->acylate wash3 Wash (DMF, DCM) acylate->wash3 cleave Cleavage with TFA Cocktail wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate isolate Isolate & Purify precipitate->isolate

Caption: Workflow for solid-phase synthesis using this compound.

Signaling Pathway: Raloxifene as a Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a prominent drug containing a benzo[b]thiophene core. It acts as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific estrogen agonist or antagonist effects.[3][4]

G cluster_cell Target Cell cluster_bone Bone Tissue cluster_breast Breast Tissue Raloxifene Raloxifene (Benzo[b]thiophene derivative) ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to LBD HSP HSP90 ER->HSP dissociates Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (on DNA) Dimer->ERE Binds DNA Coactivator Coactivators ERE->Coactivator Recruits Corepressor Corepressors ERE->Corepressor Recruits Agonist_Effect Agonist Effect (e.g., Bone Homeostasis) Coactivator->Agonist_Effect Antagonist_Effect Antagonist Effect (e.g., Breast Tissue) Corepressor->Antagonist_Effect

Caption: Raloxifene's tissue-selective action via Estrogen Receptors.

Signaling Pathway: Zileuton and the Arachidonic Acid Pathway

Zileuton, another benzo[b]thiophene-based drug, is an inhibitor of 5-lipoxygenase, an enzyme crucial in the inflammatory cascade.[5][6][7]

G cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways cluster_products Inflammatory Mediators Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA Releases LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Prostaglandins Prostaglandins COX->Prostaglandins Leads to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs Zileuton Zileuton (Benzo[b]thiophene derivative) Zileuton->LOX Inhibits

Caption: Zileuton's inhibition of the 5-Lipoxygenase pathway.

References

Application of 3-(Aminomethyl)benzo[b]thiophene as a bioisostere in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogs of known compounds with improved pharmacological, pharmacokinetic, or toxicological properties. This involves the substitution of a functional group with another that retains similar physical and chemical characteristics, leading to comparable biological activity. The 3-(Aminomethyl)benzo[b]thiophene moiety has emerged as a promising bioisostere, particularly for the ethylamine side chain of tryptamines, a core scaffold in many neurologically active compounds. This document provides a detailed overview of the application of this compound as a bioisostere, focusing on its role in the design of serotonin receptor ligands and anticancer agents.

Bioisosteric Relationship with Tryptamines

The this compound scaffold serves as a rigid bioisostere of the flexible ethylamine side chain of tryptamines. This structural mimicry allows these compounds to interact with the same biological targets, notably serotonin (5-HT) receptors. Substituted (2-aminopropyl)benzo[β]thiophenes (APBTs), which are closely related to this compound, have been identified as serotonin–norepinephrine–dopamine releasing agents (SNDRAs) and potent agonists at 5-HT2 receptors, similar to the entactogen MDMA. This suggests that the benzo[b]thiophene core effectively replaces the indole nucleus of tryptamines in binding to these receptors.

Signaling Pathway of Serotonin 5-HT2A Receptor Activation

The interaction of tryptamine analogs and their bioisosteres with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is central to their psychoactive effects. Activation of this receptor initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand This compound or Tryptamine Analog Ligand->5HT2A_R

5-HT2A Receptor Signaling Pathway

Quantitative Data

Table 1: In Vitro Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C
Tryptamine>10,000---
N,N-Dimethyltryptamine (DMT)1,070108491,860
Psilocin (4-HO-DMT)129404.622
5-MeO-DMT1661.511.5115

Note: Data is aggregated from multiple sources and experimental conditions may vary. '-' indicates data not available in the cited sources.

Application in Anticancer Drug Design

Beyond neurology, benzo[b]thiophene derivatives have shown significant promise as anticancer agents. For instance, derivatives of 2- and 3-aminobenzo[b]thiophene have been synthesized and evaluated as antimitotic agents that inhibit tubulin polymerization.[1]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of benzo[b]thiophene-3-carbonitrile.

Synthesis_Workflow Start Benzo[b]thiophene-3-carbonitrile Step1 Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Synthesis Workflow

Protocol: Reduction of Benzo[b]thiophene-3-carbonitrile

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve benzo[b]thiophene-3-carbonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Extraction: Filter the resulting suspension and wash the solid residue with the reaction solvent. Combine the filtrate and washings. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Biological Evaluation Protocols

Protocol: Radioligand Binding Assay for Serotonin Receptors

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow Start Prepare Receptor Membranes Step1 Incubate Membranes with Radioligand and Test Compound Start->Step1 Step2 Separate Bound and Free Ligand (Filtration) Step1->Step2 Step3 Measure Radioactivity of Bound Ligand (Scintillation Counting) Step2->Step3 End Determine Ki value Step3->End

Radioligand Binding Assay Workflow
  • Membrane Preparation: Prepare cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2A) from cultured cells or animal brain tissue.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA).

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound derivative).

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Conclusion

The this compound scaffold represents a valuable tool in drug design, serving as a versatile bioisostere for the tryptamine pharmacophore and as a core structure for the development of novel anticancer agents. The provided protocols offer a starting point for the synthesis and biological evaluation of new compounds based on this promising heterocyclic system. Further research, particularly direct comparative studies with their non-rigid counterparts, will be crucial to fully elucidate the therapeutic potential of this class of molecules.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Aminomethyl)benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the benzo[b]thiophene core is therefore of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling functionalization of the 3-(aminomethyl)benzo[b]thiophene scaffold. Due to the reactive nature of the primary aminomethyl group, which can interfere with the catalytic cycle, a protection/deprotection strategy is essential. The protocols herein focus on the use of a Boc-protected, halogenated this compound derivative as a versatile building block for various coupling reactions.

Synthetic Strategy Overview

The overall synthetic workflow involves three key stages: protection of the aminomethyl group, palladium-catalyzed cross-coupling, and final deprotection to yield the desired functionalized product. This approach allows for broad diversification of the benzo[b]thiophene core at a specific position.

G A This compound B Halogenation & Protection A->B C Protected Halogenated Intermediate (e.g., Boc-protected bromo-derivative) D Pd-Catalyzed Reaction (Suzuki, Heck, Sonogashira, etc.) C->D F Coupled, Protected Product E Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) E->D G Final Functionalized Product F->G e.g., TFA, HCl

Caption: General workflow for functionalization.

Protocol 1: Protection of this compound

This protocol describes the N-protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent side reactions during the subsequent palladium-catalyzed coupling.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM or THF.

  • Add a base such as triethylamine (1.2 equiv) or an aqueous solution of NaHCO₃.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC.

  • If using an organic base, wash the mixture with saturated aqueous NaHCO₃ solution and then brine. If using aqueous NaHCO₃, separate the organic layer.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (1-benzothiophen-3-yl)methylcarbamate.

This protocol is adapted from standard Boc-protection procedures.[5][6][7]

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an aryl halide. This allows for the introduction of various aryl or heteroaryl substituents onto the benzo[b]thiophene core. For this protocol, we will assume the use of a hypothetical substrate, tert-butyl (6-bromo-1-benzothiophen-3-yl)methylcarbamate.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination Ar-R->Pd(0)L₂ Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-benzo[b]thiophenes

ParameterConditionNotesReference(s)
Pd Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃1-5 mol% loading is typical.[1][8]
Ligand SPhos, XPhos, PPh₃Buchwald-type ligands (SPhos, XPhos) are often effective for challenging substrates.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is commonly used.[1][8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFBiphasic solvent systems are standard.[8]
Temperature 80 - 110 °CReaction temperature depends on substrate reactivity.[1][8]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add the tert-butyl (6-bromo-1-benzothiophen-3-yl)methylcarbamate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the mixture to 85-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Application Note 2: Palladium-Catalyzed Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene, enabling the synthesis of styrenyl and other alkenyl-substituted benzo[b]thiophenes.

Table 2: Typical Conditions for Heck Coupling of Bromo/Iodo-benzo[b]thiophenes

ParameterConditionNotesReference(s)
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.[8][9]
Ligand P(o-tol)₃, PPh₃, Buchwald ligands (e.g., SPhos)The choice of ligand can influence yield and selectivity.[8][10]
Base NEt₃, K₂CO₃, Cs₂CO₃An organic or inorganic base is required to neutralize the generated HX.[8][10]
Solvent DMF, DMAc, Toluene, AcetonitrileAprotic polar solvents are commonly used.[8][10]
Temperature 100 - 140 °CHigher temperatures are often necessary for Heck reactions.[8][10]

Experimental Protocol: Heck Coupling

  • In a sealable reaction tube, combine the tert-butyl (6-bromo-1-benzothiophen-3-yl)methylcarbamate (1.0 equiv), palladium acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 5-10 mol%).

  • Add the alkene (e.g., styrene or an acrylate, 1.2-2.0 equiv) and the base (e.g., NEt₃, 2.0-3.0 equiv).

  • Add the degassed solvent (e.g., DMF or Toluene).

  • Seal the tube and heat the mixture to 120 °C for 12-48 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Application Note 3: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted benzo[b]thiophenes, which are valuable intermediates for further transformations.[11] This reaction typically uses both palladium and copper(I) as co-catalysts.

Table 3: Typical Conditions for Sonogashira Coupling of Halo-benzo[b]thiophenes

ParameterConditionNotesReference(s)
Pd Precatalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.[8][11][12]
Cu(I) Co-catalyst CuI2-10 mol% loading. Copper-free conditions have also been developed.[8][11][13]
Ligand PPh₃, XantphosOften used in conjunction with the palladium precatalyst.[8][12]
Base NEt₃, Diisopropylamine (DIPA)The amine base often serves as the solvent or co-solvent.[8][11]
Solvent THF, DMF, TolueneAnhydrous conditions are important.[8][11]
Temperature Room Temperature to 80 °CMild conditions are often sufficient, especially for iodo-substrates.[8][11]

Experimental Protocol: Sonogashira Coupling

  • To an oven-dried flask, add the tert-butyl (6-iodo-1-benzothiophen-3-yl)methylcarbamate (1.0 equiv; iodo-derivatives are typically more reactive), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed solvent (e.g., THF) and the base (e.g., NEt₃, 3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Application Note 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines to the benzo[b]thiophene core.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Bromo-benzo[b]thiophenes

ParameterConditionNotesReference(s)
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol% loading is common.[14][15][16]
Ligand Xantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphine ligands are critical for this reaction.[14][15][16]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[14][15][16]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.[14][15][16]
Temperature 80 - 110 °CReaction temperature is dependent on the specific substrates.[14][15][16]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the tert-butyl (6-bromo-1-benzothiophen-3-yl)methylcarbamate (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vessel and heat to 100 °C for 6-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 2: Deprotection of the Boc Group

After successful cross-coupling, the Boc protecting group can be efficiently removed under acidic conditions to reveal the primary aminomethyl functionality.

Materials:

  • Boc-protected, coupled benzo[b]thiophene derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 4:1 ratio of DCM:TFA.

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the final deprotected product. Further purification may be performed if necessary.

This protocol is based on standard methods for Boc deprotection.[5][17]

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the functionalization of the this compound scaffold using modern palladium-catalyzed cross-coupling chemistry. By employing a robust protection-coupling-deprotection strategy, researchers can access a diverse array of novel benzo[b]thiophene derivatives. The tabulated data and detailed methodologies serve as a strong starting point for the synthesis of new chemical entities for evaluation in drug discovery and materials science programs. Careful optimization of reaction conditions for specific substrates will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Functionalization of the Benzo[b]thiophene Ring at the 2-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the benzo[b]thiophene scaffold at the 2-position. Benzo[b]thiophene and its derivatives are crucial structural motifs in a wide array of pharmaceuticals, biologically active molecules, and organic materials.[1][2] The functionalization at the C2-position is of particular interest for modulating the biological and electronic properties of these compounds. The following sections detail various synthetic strategies, including palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and classical lithiation-electrophile trapping methods.

Key Functionalization Strategies

Several robust methods have been developed for the introduction of substituents at the 2-position of the benzo[b]thiophene ring. These can be broadly categorized as:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and allow for the formation of C-C, C-N, and C-O bonds. They typically involve the reaction of a 2-halo or 2-triflyloxybenzo[b]thiophene with a suitable coupling partner.

  • Direct C-H Functionalization: These modern techniques bypass the need for pre-functionalization of the benzo[b]thiophene starting material, offering a more atom-economical approach to C2-functionalization.

  • Deprotonation and Electrophilic Quenching: This classical organometallic approach leverages the inherent acidity of the C2-proton of benzo[b]thiophene.

The choice of method will depend on the desired substituent, the availability of starting materials, and the functional group tolerance required.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of benzo[b]thiophenes.

A. Suzuki-Miyaura Coupling for C2-Arylation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)benzo[b]thiophene

This protocol is adapted from the synthesis of 2,3-diarylbenzo[b]thiophene derivatives.[3]

Materials:

  • 2-Bromobenzo[b]thiophene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add 2-bromobenzo[b]thiophene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a 3:1 mixture of toluene and ethanol (10 mL) and a small amount of water (1 mL).

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)benzo[b]thiophene.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O59-79[3]
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O59-79[3]
34-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O59-79[3]
B. Sonogashira Coupling for C2-Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 2-alkynylbenzo[b]thiophenes.[5][6][7][8][9]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzo[b]thiophene

This protocol is based on a general procedure for the Sonogashira coupling.[7]

Materials:

  • 2-Iodobenzo[b]thiophene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve 2-iodobenzo[b]thiophene (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • The reaction mixture is stirred at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to give 2-(phenylethynyl)benzo[b]thiophene.

Quantitative Data for Sonogashira Coupling:

EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneup to 87[1]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~80-90 (typical)
31-HexynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF~70-85 (typical)
C. Buchwald-Hartwig Amination for C2-Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds.[10][11][12][13][14]

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Phenylbenzo[b]thiophen-2-amine

This protocol is a general representation of the Buchwald-Hartwig amination.

Materials:

  • 2-Bromobenzo[b]thiophene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • 2-Bromobenzo[b]thiophene (1.0 mmol) and aniline (1.2 mmol) are added, followed by toluene (5 mL).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-phenylbenzo[b]thiophen-2-amine.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene~80-95 (typical)
2AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane~75-90 (typical)
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene~70-85 (typical)

II. Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of substituted arenes and heteroarenes, as it avoids the preparation of pre-functionalized starting materials.[15][16]

A. Palladium-Catalyzed Direct C2-Arylation

This method allows for the direct coupling of benzo[b]thiophene with aryl halides.

Experimental Protocol: Synthesis of 2-Phenylbenzo[b]thiophene via Direct Arylation

This protocol is based on palladium-catalyzed C-H activation.[17][18]

Materials:

  • Benzo[b]thiophene

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMA)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add benzo[b]thiophene (1.0 mmol), iodobenzene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.5 mmol).

  • Add DMA (5 mL) as the solvent.

  • The vessel is sealed and the mixture is heated to 120 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields 2-phenylbenzo[b]thiophene.

Quantitative Data for Direct C2-Arylation:

EntryAryl HalideCatalystAdditiveBaseYield (%)
14-IodotoluenePd(OAc)₂PivOHK₂CO₃High (typical)
21-Bromo-4-fluorobenzenePdCl₂(dppf)-Cs₂CO₃Moderate to High (typical)
34-ChlorobenzonitrilePd(OAc)₂ / SPhos-K₃PO₄Moderate (typical)
B. Palladium-Catalyzed Oxidative Olefination (Heck Reaction)

The oxidative Heck reaction enables the direct coupling of benzo[b]thiophenes with alkenes.[19][20][21][22][23]

Experimental Protocol: Synthesis of (E)-2-Styrylbenzo[b]thiophene 1,1-Dioxide

This protocol describes the oxidative olefination of benzo[b]thiophene 1,1-dioxide.[19]

Materials:

  • Benzo[b]thiophene 1,1-dioxide (0.2 mmol)

  • Styrene (0.3 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • Silver pivalate (AgOPiv) (3.0 equiv)

  • Pivalic acid (PivOH) (3.0 equiv)

  • Tetrahydrofuran (THF) (1.2 mL)

  • Schlenk tube

  • Nitrogen-filled glovebox

Procedure:

  • In a nitrogen-filled glovebox, add benzo[b]thiophene 1,1-dioxide (0.2 mmol), styrene (0.3 mmol), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol), and PivOH (61 mg, 0.6 mmol) to a 10 mL Schlenk tube.

  • Add THF (1.2 mL).

  • The reaction mixture is stirred at 80 °C for 12 hours.[19]

  • The solution is filtered through a celite pad and washed with dichloromethane (10 mL).

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to provide the desired product.[19] The yield for (E)-2-styrylbenzo[b]thiophene 1,1-dioxide is reported to be 92%.[19]

Quantitative Data for Oxidative Olefination:

EntryAlkeneOxidantAdditiveYield (%)Reference
1StyreneAgOPivPivOH92[19]
24-FluorostyreneAgOPivPivOH60[20]
3n-Butyl acrylateAg₂CO₃-Moderate (typical)

III. Deprotonation and Electrophilic Quenching

This is a classical and straightforward method for the functionalization of the C2-position of benzo[b]thiophene, which relies on the relatively high acidity of the C2-proton.[15][16]

General Reaction Scheme:

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde

This protocol is a standard lithiation-formylation sequence.[24]

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or three-neck flask

  • Inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • A solution of benzo[b]thiophene (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour.

  • Anhydrous DMF (1.5 mmol) is added dropwise, and the reaction is stirred for another 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield benzo[b]thiophene-2-carbaldehyde.

Quantitative Data for Deprotonation and Electrophilic Quenching:

EntryElectrophileProductYield (%)
1DMFBenzo[b]thiophene-2-carbaldehyde~80[24]
2CO₂ (dry ice)Benzo[b]thiophene-2-carboxylic acidHigh (typical)
3Iodomethane2-Methylbenzo[b]thiopheneHigh (typical)
4Acetone2-(Benzo[b]thiophen-2-yl)propan-2-olModerate to High (typical)

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the described functionalization protocols.

Suzuki_Miyaura_Coupling Start 2-Halo-benzo[b]thiophene + Arylboronic Acid Reaction Pd Catalyst Base Solvent, Heat Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-benzo[b]thiophene Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Direct_CH_Arylation Start Benzo[b]thiophene + Aryl Halide Reaction Pd Catalyst Base, Additive Solvent, Heat Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-benzo[b]thiophene Purification->Product

Caption: Direct C-H Arylation Workflow.

Lithiation_Quench Start Benzo[b]thiophene Deprotonation Strong Base (e.g., n-BuLi) -78 °C, Anhydrous Solvent Start->Deprotonation Intermediate 2-Lithiobenzo[b]thiophene Deprotonation->Intermediate Quench Addition of Electrophile (E+) Intermediate->Quench Product 2-Substituted-benzo[b]thiophene Quench->Product

Caption: Lithiation and Electrophilic Quench Workflow.

Conclusion

The functionalization of the benzo[b]thiophene ring at the 2-position can be achieved through a variety of reliable and high-yielding methods. The choice between palladium-catalyzed cross-coupling, direct C-H activation, or classical deprotonation-alkylation strategies will be dictated by the specific synthetic target and available resources. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to facilitate the synthesis of novel and diverse benzo[b]thiophene derivatives.

References

Application Notes and Protocols: 3-(Aminomethyl)benzo[b]thiophene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors due to its ability to form key interactions within the ATP-binding site of various kinases.[1] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, particularly cancer, making kinases prime targets for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of 3-(aminomethyl)benzo[b]thiophene as a versatile building block in the synthesis of novel kinase inhibitors. The primary amino group at the 3-methyl position serves as a key functional handle for introducing diverse chemical moieties through amide or urea bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.

Kinase Targets and Rationale for this compound Scaffold

Derivatives of the benzo[b]thiophene scaffold have been successfully employed in the development of inhibitors for a range of kinases, including PIM, MK2, and LIMK1.[2][3] The rationale for using the this compound core lies in its structural features that allow for the synthesis of compounds that can mimic the hinge-binding interactions of ATP. The benzo[b]thiophene moiety can occupy the hydrophobic region of the ATP-binding pocket, while the aminomethyl group provides a vector for introducing substituents that can interact with the solvent-exposed region or form hydrogen bonds with the kinase hinge region.

Data Presentation: Exemplary Kinase Inhibitory Activity

While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, we can extrapolate potential activity based on known benzo[b]thiophene-based inhibitors. The following table presents inhibitory data for representative benzo[b]thiophene derivatives against various kinases to illustrate the potential of this scaffold.

Kinase TargetInhibitor Scaffold/DerivativeIC50 / Ki (nM)Reference
PIM1Benzo[4][5]thieno[3,2-d]pyrimidin-4-oneKi = 2[3]
PIM2Benzo[4][5]thieno[3,2-d]pyrimidin-4-oneKi = 3[3]
PIM3Benzo[4][5]thieno[3,2-d]pyrimidin-4-oneKi = 0.5[3]
LIMK1Thieno[2,3-b]pyridine-[2]
MK2Benzo[4][5]thieno[3,2-e][1][4]diazepin-5(2H)-one-[2]
Clk45-hydroxybenzothiophene hydrazideIC50 = 11[6]
DRAK15-hydroxybenzothiophene hydrazideIC50 = 87[6]
Haspin5-hydroxybenzothiophene hydrazideIC50 = 125.7[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key starting material, this compound, and its subsequent elaboration into a representative kinase inhibitor via amide coupling.

Protocol 1: Synthesis of 3-(Bromomethyl)benzo[b]thiophene

Materials:

  • 3-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4) or a less toxic alternative like n-heptane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • UV lamp (optional, for initiation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylbenzo[b]thiophene (1.0 eq.) in CCl4 or n-heptane.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.) to the solution.

  • Heat the mixture to reflux under stirring. Initiation can be facilitated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzo[b]thiophene.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Gabriel Synthesis

Materials:

  • 3-(Bromomethyl)benzo[b]thiophene

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • Dissolve 3-(bromomethyl)benzo[b]thiophene (1.0 eq.) in DMF in a round-bottom flask.

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(benzo[b]thiophen-3-ylmethyl)phthalimide by filtration and wash with water.

  • Suspend the crude phthalimide derivative in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (4-5 eq.) and reflux the mixture for 4-6 hours.

  • Cool the mixture to room temperature. A white precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound. Further purification can be achieved by column chromatography or crystallization if necessary.

Protocol 3: Synthesis of a Representative Kinase Inhibitor via Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid known to be a part of a kinase inhibitor pharmacophore (e.g., a substituted pyrazole carboxylic acid).

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid) (1.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide-linked kinase inhibitor.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Kinase Inhibition Assays Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationships in SAR

G Core This compound Core Linker Linker Group (Amide, Urea) Core->Linker R_Group Variable R-Group (for SAR exploration) Linker->R_Group Kinase_Potency Kinase Potency and Selectivity R_Group->Kinase_Potency influences

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

References

Development of 3-(Aminomethyl)benzo[b]thiophene-based probes for biological imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3-(Aminomethyl)benzo[b]thiophene Probes for Biological Imaging

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure extensively utilized in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] Its derivatives have been developed as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] In the field of biological imaging, the rigid, planar structure and favorable photophysical properties of the benzo[b]thiophene core make it an excellent fluorophore for the design of fluorescent probes. This document focuses on probes derived from this compound, a versatile building block for creating sophisticated molecular tools for imaging and sensing within biological systems.

Principle of Operation

Probes based on the this compound scaffold typically operate on the principle of modulating the fluorescence output of the core fluorophore in response to a specific biological analyte or environmental change. The aminomethyl group serves as a key reactive handle or a part of the recognition site. Common sensing mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, a receptor unit connected to the fluorophore quenches its fluorescence through PET. Upon binding to the target analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. This mechanism is often employed for detecting metal ions.[5]

  • Intramolecular Charge Transfer (ICT): These probes feature an electron-donating group and an electron-accepting group connected through a π-conjugated system. Analyte interaction can alter the electronic properties of these groups, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[5][6] The benzo[b]thiophene core can act as an effective part of this conjugated system.

Potential Applications

The versatility of the 3-(aminomethyl) group allows for the development of probes targeting a wide array of biological analytes and parameters:

  • Metal Ion Sensing: The amine can be readily functionalized to create chelators for specific metal ions like Cu²⁺, In³⁺, or Pb³⁺, which play crucial roles in biological processes and disease.[5][7]

  • pH Monitoring: The basicity of the amino group makes it inherently sensitive to pH changes. Protonation of the amine can alter its electronic properties, leading to a change in fluorescence, enabling the monitoring of pH in cellular compartments like lysosomes.[8]

  • Enzyme Activity Detection: The amine can be capped with an enzyme-cleavable group. Enzymatic removal of this group releases the free amine, triggering a fluorescent response and allowing for the visualization of enzyme activity.

  • Targeted Cell Imaging: By conjugating the probe to a targeting ligand (e.g., a peptide or small molecule), it can be directed to specific cell types or organelles for high-contrast imaging.[9]

Photophysical and Performance Data

The following table summarizes typical photophysical properties and performance characteristics of benzo[b]thiophene-based fluorescent probes, derived from various studies. These values provide a benchmark for the development of new derivatives.

ParameterTypical Value RangeSignificance
Excitation Max (λ_ex) 350 - 450 nmDictates the required light source for fluorescence microscopy.
Emission Max (λ_em) 450 - 600 nmDetermines the detection channel and filter set; longer wavelengths are often preferred to reduce autofluorescence.
Stokes Shift >50 nm (up to >140 nm reported)[9]A large separation between excitation and emission maxima is desirable to minimize signal overlap and improve sensitivity.
Quantum Yield (Φ) 0.1 - 0.8A measure of the probe's brightness; higher values are better for imaging.
Limit of Detection (LOD) 10 nM - 10 µMIndicates the lowest concentration of the analyte that can be reliably detected.[5][6][7]
Response Time Seconds to minutesFast response times are critical for monitoring dynamic biological processes.[5][6]

Detailed Protocols

Protocol 1: General Synthesis of a this compound-Based Probe

This protocol describes a two-step synthesis for a hypothetical Schiff base probe for metal ion detection, starting from commercially available materials.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of 3-Aminobenzo[b]thiophene Core cluster_1 Step 2: Schiff Base Condensation A 2-Halobenzonitrile C 3-Aminobenzo[b]thiophene A:e->C:w Triethylamine, DMSO Microwave, 130 °C B Methyl Thioglycolate B:e->C:w E Final Schiff Base Probe C:e->E:w Ethanol, Reflux D Receptor Aldehyde (e.g., Salicylaldehyde) D:e->E:w

Caption: General synthetic workflow for a benzo[b]thiophene-based Schiff base probe.

Materials and Reagents:

  • 2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Receptor aldehyde (e.g., salicylaldehyde)

  • Ethanol, absolute

  • Microwave reactor vials

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 3-Aminobenzo[b]thiophene Core (Adapted from[10]):

    • To a 10 mL microwave vial, add 2-halobenzonitrile (1 mmol), methyl thioglycolate (1.2 mmol), and anhydrous DMSO (3 mL).

    • Add triethylamine (3 mmol) to the mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 130 °C for 30 minutes.

    • After cooling, pour the reaction mixture into ice-water (50 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-aminobenzo[b]thiophene core.

  • Synthesis of the Schiff Base Probe:

    • Dissolve the 3-aminobenzo[b]thiophene (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

    • Add the receptor aldehyde (e.g., salicylaldehyde, 1 mmol) to the solution.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final probe.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization

Objective: To determine the key spectroscopic properties of the synthesized probe.

Workflow Diagram:

G A Prepare Stock Solution (1 mM in DMSO) B Prepare Working Solutions (e.g., 10 µM in Buffer) A->B C Measure UV-Vis Absorption Spectrum B->C D Measure Fluorescence Emission Spectrum B->D F Titration with Analyte (e.g., Metal Ions) B->F E Determine λ_ex and λ_em C->E D->E G Analyze Changes in Intensity / Wavelength E->G F->G

Caption: Workflow for the photophysical characterization of a fluorescent probe.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Prepare a 10 µM working solution by diluting the stock solution in the appropriate buffer (e.g., HEPES or Tris buffer for biological pH).

  • UV-Visible Absorption Spectroscopy:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the 10 µM working solution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the 10 µM working solution at its λ_abs.

    • Record the emission spectrum over a range starting ~20 nm above the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Analyte Response (Titration Experiment):

    • To the 10 µM probe solution in a cuvette, add increasing concentrations of the target analyte (e.g., a stock solution of a metal salt).

    • After each addition, mix and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at λ_em against the analyte concentration to determine the probe's sensitivity and binding characteristics.

Protocol 3: Live-Cell Imaging

Objective: To visualize the localization and response of the probe in living cells.

Sensing Mechanism Diagram:

G cluster_probe Probe Molecule cluster_response Sensing Event Fluorophore Benzo[b]thiophene (Fluorophore) Receptor Receptor (e.g., Chelator) Fluorophore->Receptor PET Quenching BoundReceptor Receptor-Analyte Complex Fluorescence Fluorescence ON Receptor->Fluorescence Fluorescence OFF (Initial State) Analyte Target Analyte (e.g., Metal Ion) Analyte->Receptor Binding BoundReceptor->Fluorescence PET Blocked

Caption: Diagram of a PET-based "turn-on" fluorescence sensing mechanism.

Procedure:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for microscopy.

    • Grow cells to 70-80% confluency in appropriate culture medium (e.g., DMEM with 10% FBS).

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 5 µM) in serum-free cell culture medium from a DMSO stock.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Cell Stimulation (Optional):

    • To test the probe's response, cells can be treated with the target analyte.

    • For example, to detect an influx of a metal ion, add a solution of the corresponding metal salt to the medium and incubate for a desired period.

  • Fluorescence Microscopy:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh imaging buffer (e.g., phenol red-free medium or HBSS) to the dish.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set (e.g., DAPI or GFP cube, depending on the probe's λ_ex/λ_em).

    • Acquire images before and after stimulation to observe the change in fluorescence intensity.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in regions of interest (ROIs) within the cells.

    • Compare the fluorescence intensity between control and treated cells to evaluate the probe's response.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(Aminomethyl)benzo[b]thiophene for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 3-(Aminomethyl)benzo[b]thiophene, a key pharmacophore found in various biologically active compounds. The synthetic strategy is designed for robustness and scalability, making it suitable for producing preclinical study quantities. The chosen three-step route begins with the synthesis of 3-methylbenzo[b]thiophene, followed by a selective radical bromination to yield 3-(bromomethyl)benzo[b]thiophene, and culminates in a Gabriel synthesis to produce the target primary amine with high purity. This method avoids the potential over-alkylation and selectivity issues associated with other amination strategies. Additionally, this note outlines the potential preclinical relevance of this compound by discussing its likely mechanisms of action based on extensive literature for structurally related benzo[b]thiophene derivatives, which include inhibition of tubulin polymerization and modulation of the STAT3 signaling pathway.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives with substitution at the 3-position have shown significant potential. This compound serves as a crucial building block for more complex molecules and as a potential therapeutic agent itself. Its preclinical evaluation requires a reliable and scalable synthetic process to ensure a consistent supply of high-purity material. The protocols detailed herein are optimized for scale-up, focusing on reaction efficiency, ease of purification, and safety.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process starting from commercially available thiophenol and chloroacetone.

Synthetic_Scheme cluster_0 Step 1: Synthesis of 3-Methylbenzo[b]thiophene cluster_1 Step 2: Bromination cluster_2 Step 3: Gabriel Synthesis Thiophenol Thiophenol Intermediate1 Phenylthioacetone Thiophenol->Intermediate1 NaOEt Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Product1 3-Methylbenzo[b]thiophene Intermediate1->Product1 Polyphosphoric Acid (PPA), Heat Product1_ref 3-Methylbenzo[b]thiophene Product2 3-(Bromomethyl)benzo[b]thiophene Product1_ref->Product2 NBS, AIBN, CCl4, Reflux Product2_ref 3-(Bromomethyl)benzo[b]thiophene Intermediate2 N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Product2_ref->Intermediate2 Potassium Phthalimide, DMF Product3 This compound Intermediate2->Product3 Hydrazine Hydrate, EtOH, Reflux

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methylbenzo[b]thiophene

This procedure involves the condensation of thiophenol with chloroacetone to form phenylthioacetone, followed by an acid-catalyzed intramolecular cyclization.

Materials:

  • Thiophenol

  • Chloroacetone

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH), Anhydrous

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Condensation: Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (500 mL). Cool the solution to 0 °C in an ice bath. Add thiophenol (1.0 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, add chloroacetone (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Add water (500 mL) and extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude phenylthioacetone.

  • Cyclization: To a 1 L flask equipped with a mechanical stirrer, add polyphosphoric acid (500 g). Heat the PPA to 80-90 °C. Add the crude phenylthioacetone dropwise over 1 hour, ensuring the internal temperature does not exceed 100 °C.

  • Reaction: Stir the mixture at 90 °C for 2-3 hours. The color of the reaction will darken. Monitor by TLC for the formation of the product.

  • Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1 kg). Extract the resulting slurry with dichloromethane (3 x 300 mL). Combine the organic layers and wash sequentially with water (2 x 300 mL), saturated NaHCO₃ solution (2 x 300 mL), and brine (300 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude product is purified by vacuum distillation to afford 3-methylbenzo[b]thiophene as a colorless oil.

Step 2: Radical Bromination to 3-(Bromomethyl)benzo[b]thiophene

This step utilizes N-Bromosuccinimide (NBS) for the selective benzylic bromination of 3-methylbenzo[b]thiophene.[3][4]

Materials:

  • 3-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), Anhydrous

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Hexanes

Protocol:

  • Reaction Setup: To a 2 L round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 3-methylbenzo[b]thiophene (1.0 eq) and anhydrous carbon tetrachloride (1 L).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the succinimide byproduct floating to the top. Use TLC to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and wash with saturated Na₂S₂O₃ solution (2 x 200 mL) to quench any remaining bromine, followed by water (200 mL) and brine (200 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. The crude product is recrystallized from hexanes to yield 3-(bromomethyl)benzo[b]thiophene as a white to pale yellow solid.

Step 3: Gabriel Synthesis of this compound

This final step is a classic Gabriel synthesis, which provides a clean conversion of the alkyl bromide to the primary amine, avoiding the formation of secondary and tertiary amine byproducts.[5][6]

Materials:

  • 3-(Bromomethyl)benzo[b]thiophene

  • Potassium Phthalimide

  • Dimethylformamide (DMF), Anhydrous

  • Hydrazine Hydrate

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Diethyl Ether

Protocol:

  • Reaction Setup: In a 2 L round-bottom flask under a nitrogen atmosphere, dissolve 3-(bromomethyl)benzo[b]thiophene (1.0 eq) in anhydrous DMF (800 mL).

  • Phthalimide Alkylation: Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting bromide.

  • Work-up (Intermediate): Cool the reaction to room temperature and pour into 2 L of ice-water. The N-(Benzo[b]thiophen-3-ylmethyl)phthalimide intermediate will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol (1 L) in a 2 L round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux.

  • Reaction: Reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

  • Purification: Cool the mixture to room temperature and filter off the phthalhydrazide solid. Wash the solid with ethanol. Concentrate the filtrate under reduced pressure.

  • Final Isolation: Dissolve the residue in diethyl ether (500 mL) and wash with water (2 x 200 mL). Extract the aqueous layer with diethyl ether (100 mL). Combine all organic layers and extract the amine into 1 M HCl (3 x 150 mL). Wash the acidic aqueous layer with diethyl ether (100 mL) to remove any non-basic impurities.

  • Liberation of Amine: Cool the aqueous layer in an ice bath and basify by the slow addition of 10 M NaOH solution until pH > 12.

  • Extraction: Extract the free amine with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound as a pale yellow oil. For long-term storage, it can be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical YieldPurity (by HPLC)
1 Thiophenol3-Methylbenzo[b]thiopheneNaOEt, Chloroacetone, PPAEtOH, DCM65-75%>98%
2 3-Methylbenzo[b]thiophene3-(Bromomethyl)benzo[b]thiopheneNBS, AIBNCCl₄80-90%>99%
3 3-(Bromomethyl)benzo[b]thiopheneThis compoundK-Phthalimide, N₂H₄·H₂ODMF, EtOH75-85%>99%

Potential Preclinical Significance and Signaling Pathways

While preclinical data for this compound itself is limited in the public domain, numerous structurally similar benzo[b]thiophene derivatives have demonstrated potent anticancer activity.[7][8][9] Two of the most prominent mechanisms of action identified are the inhibition of tubulin polymerization and the inhibition of the STAT3 signaling pathway.

Inhibition of Tubulin Polymerization

Many benzo[b]thiophene analogs act as antimitotic agents by binding to the colchicine site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The resulting mitotic arrest leads to apoptosis in rapidly dividing cancer cells.[12][13]

Tubulin_Pathway Compound This compound (or derivative) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M_Phase Mitotic Arrest (G2/M Phase) Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis

Caption: Proposed mechanism via tubulin polymerization inhibition.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers.[14] Activation typically occurs via phosphorylation by upstream kinases like JAK2 and SRC. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival (e.g., Bcl-2), and angiogenesis.[1] Benzo[b]thiophene derivatives have been shown to inhibit STAT3 phosphorylation, thus blocking this pro-tumorigenic pathway.[15][16][17]

STAT3_Pathway cluster_nuc Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK/SRC Kinases Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound This compound (or derivative) Compound->JAK Inhibition Dimer_nuc->Transcription

Caption: Proposed mechanism via STAT3 signaling inhibition.

References

Application of 3-(Aminomethyl)benzo[b]thiophene Derivatives in the Development of Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of benzo[b]thiophene have garnered significant attention as potent antimitotic agents, primarily by targeting tubulin, a critical protein for cell division.[3][4][5][6][7] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer chemotherapy.[6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of benzo[b]thiophene-based antimitotic agents.

Mechanism of Action: A significant class of benzo[b]thiophene derivatives exerts its antimitotic effect by inhibiting tubulin polymerization.[3][4][5] These compounds often bind to the colchicine site on tubulin, preventing the formation of microtubules.[3][4][5] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][6][7] The 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene skeleton has been identified as a particularly potent pharmacophore for this activity.[3][6]

Quantitative Data Summary

The following tables summarize the antiproliferative activity and tubulin polymerization inhibition of selected benzo[b]thiophene derivatives from the literature.

Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives (IC50 values in nM) [4][6]

CompoundL1210FM3AMolt/4CEMHeLa
2a 2901800---
2b 9.533---
3c 2.618---
3d -----
3e -----
4g 1923181916
CA-4 -----

Table 2: Inhibition of Tubulin Polymerization by Benzo[b]thiophene Derivatives (IC50 values in µM) [5]

CompoundIC50 (µM)
2a >10
2b 2.5
3a 4.2
3b 1.3
3c 0.58
3d 0.68
3e 0.48
CA-4 1.2

Experimental Protocols

Protocol 1: General Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzo[b]thiophene Derivatives[5]

This protocol outlines a five-step synthesis for 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives.

Materials:

  • Substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones

  • N,N-dimethylthiocarbamoyl chloride

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • N,N-dimethylformamide (DMF)

  • Toluene

  • Reagents for subsequent cyclization, reduction, and acylation steps.

Procedure:

  • O-Arylthiocarbamate Formation:

    • To a solution of the starting 5-nitrosalicylaldehyde or 5-nitro-2-hydroxyacetophenone in DMF, add N,N-dimethylthiocarbamoyl chloride and DABCO.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the O-arylthiocarbamate.

  • Newman-Kwart Rearrangement:

    • Dissolve the O-arylthiocarbamate in toluene.

    • Reflux the solution to induce the rearrangement to the corresponding S-arylthiocarbamate.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Cyclization to form the Benzo[b]thiophene Core:

    • The S-arylthiocarbamate is then cyclized to form the benzo[b]thiophene ring system. This can be achieved through various methods described in the literature, often involving a base-mediated intramolecular condensation.

  • Reduction of the Nitro Group:

    • The nitro group on the benzo[b]thiophene core is reduced to an amino group. Common methods include using reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation.

  • Acylation of the Amino Group:

    • The resulting aminobenzo[b]thiophene is acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to yield the final product.

Protocol 2: Tubulin Polymerization Assay[5]

This protocol describes how to measure the inhibitory effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control.

Procedure:

  • Prepare a solution of purified tubulin in cold polymerization buffer.

  • Add GTP to the tubulin solution.

  • Pipette the tubulin-GTP solution into pre-warmed cuvettes.

  • Add the test compound (dissolved in DMSO) or vehicle control (DMSO) to the cuvettes.

  • Place the cuvettes in the spectrophotometer and maintain the temperature at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[6]

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell line (e.g., K562)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G Mechanism of Action of Benzo[b]thiophene Antimitotics cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Consequences Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Tubulin Tubulin Benzo[b]thiophene Derivative->Tubulin Binds to Colchicine Site Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis G General Workflow for Synthesis and Evaluation Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Purification and Characterization Purification and Characterization Synthesis of Derivatives->Purification and Characterization In vitro Screening In vitro Screening Purification and Characterization->In vitro Screening Antiproliferative Assays Antiproliferative Assays In vitro Screening->Antiproliferative Assays Primary Tubulin Polymerization Assay Tubulin Polymerization Assay In vitro Screening->Tubulin Polymerization Assay Secondary Mechanism of Action Studies Mechanism of Action Studies Antiproliferative Assays->Mechanism of Action Studies Tubulin Polymerization Assay->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Synthesis of Derivatives Iterative Process End End Lead Optimization->End

References

Application Notes & Protocols: High-Throughput Screening of 3-(Aminomethyl)benzo[b]thiophene Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This structural versatility allows for extensive chemical modification, leading to compounds with therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][3] Notable biological activities include anticancer effects through mechanisms like tubulin polymerization and kinase inhibition, as well as anti-inflammatory, antimicrobial, and acetylcholinesterase inhibition properties.[1][3][4][5] High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid and efficient evaluation of large libraries of compounds, such as 3-(aminomethyl)benzo[b]thiophene derivatives, to identify promising "hit" compounds for further development.[6][7][8]

These application notes provide a generalized framework and detailed protocols for conducting a high-throughput screening campaign on a library of novel this compound derivatives.

Application Note 1: Identifying Kinase Inhibitors

Therapeutic Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzo[b]thiophene core can be functionalized to target the ATP-binding pocket of various kinases. This HTS campaign aims to identify derivatives that selectively inhibit a target kinase (e.g., a receptor tyrosine kinase involved in oncogenesis).

Screening Workflow: The overall HTS process follows a standardized workflow from initial library screening to hit confirmation.[7][9] The process is designed to systematically reduce the number of compounds to a manageable set of confirmed hits for further study.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Validation cluster_output Phase 4: Outcome Lib Compound Library (3-Aminomethyl benzo[b]thiophenes) Assay Assay Development & Miniaturization Pilot Pilot Screen (~2,000 Compounds) Assay->Pilot Primary Primary HTS Pilot->Primary Data Data Analysis (Hit Identification) Primary->Data Confirm Hit Confirmation (Dose-Response) Data->Confirm Secondary Secondary Assays (Selectivity & Orthogonal) Confirm->Secondary Leads Validated Leads Secondary->Leads

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes hypothetical quantitative data for the inhibitory activity of representative this compound derivatives against a panel of kinases. This data is crucial for determining the potency and selectivity of potential drug candidates.[6]

Compound IDTarget KinaseAssay TypeIC50 (nM)
BTD-001 Kinase A TR-FRET 45
BTD-001Kinase BFP850
BTD-001Kinase CAlphaScreen>10,000
BTD-002 Kinase A TR-FRET 120
BTD-002Kinase BFP1,500
BTD-002Kinase CAlphaScreen>10,000
Staurosporine Kinase A TR-FRET 8

BTD = Benzo[b]thiophene Derivative. Staurosporine is a common positive control.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition HTS Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a target kinase.

1. Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[6]

  • Enzyme Solution: Target kinase (e.g., Kinase A) diluted to its optimal concentration in assay buffer.

  • Substrate/ATP Solution: Biotinylated peptide substrate and ATP at their respective Km concentrations in assay buffer.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Compound Plates: 384-well plates containing the this compound library, typically at 10 µM final concentration.[9]

  • Controls: Positive control (e.g., Staurosporine) and negative control (DMSO vehicle).[7]

2. HTS Procedure:

  • Using an acoustic dispenser, transfer 50 nL of library compounds and controls into the wells of a 384-well low-volume assay plate.[6]

  • Add 5 µL of the kinase solution to all wells using an automated liquid handler.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[6]

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to all wells.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

  • Calculate the percent inhibition for each compound.

  • Identify "hits" as compounds that produce inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[6]

  • Confirm hits by performing dose-response experiments to determine IC50 values.

Protocol 2: Cell-Based Antiproliferative HTS Assay

This protocol outlines a method to screen the library for compounds that inhibit the growth of cancer cell lines, a common approach for identifying antimitotic agents.[4]

1. Materials and Reagents:

  • Cell Line: A relevant cancer cell line (e.g., HeLa, MCF-7) maintained in appropriate culture medium.

  • Assay Medium: Culture medium supplemented with low serum (e.g., 2% FBS).

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

  • Compound Plates: 384-well plates containing the compound library.

  • Controls: Positive control (e.g., a known cytotoxic drug like Paclitaxel) and negative control (DMSO).

2. HTS Procedure:

  • Seed cells into 384-well clear-bottom white plates at a pre-optimized density (e.g., 1,000 cells/well) in 40 µL of culture medium and incubate for 24 hours.

  • Using a pin tool or acoustic dispenser, add 100 nL of compounds and controls to the assay plates.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the luminescent signal relative to positive and negative controls.

  • Calculate the percentage of cell growth inhibition for each compound.

  • Select hits based on a high inhibition percentage (e.g., >70%).

  • Perform dose-response analysis on hit compounds to determine their GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualization

Many HTS campaigns for anticancer drugs target key signaling pathways. The diagram below illustrates a generic kinase signaling cascade that can be inhibited at multiple points by small molecules identified through screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Ligand Growth Factor Ligand->Receptor Inhibitor BTD-001 (Kinase Inhibitor) Inhibitor->Receptor

Caption: A generic receptor tyrosine kinase signaling pathway.

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 3-(Aminomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the industrial-scale production of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for the synthesis of this compound?

A1: The most prevalent industrial synthesis pathways commence with either 3-methylbenzo[b]thiophene or benzo[b]thiophene-3-carbaldehyde. The primary routes include:

  • Route A: Free-radical halogenation of 3-methylbenzo[b]thiophene to yield 3-(halomethyl)benzo[b]thiophene, which is then subjected to amination.

  • Route B: Reductive amination of benzo[b]thiophene-3-carbaldehyde.

  • Route C: The Gabriel synthesis, which involves the reaction of 3-(halomethyl)benzo[b]thiophene with potassium phthalimide followed by hydrazinolysis.

Q2: What are the critical safety precautions to consider during the large-scale synthesis?

A2: Several safety measures are paramount:

  • Halogenation: The free-radical halogenation can be highly exothermic. Proper heat management and controlled addition of reagents are crucial to prevent runaway reactions. The use of less hazardous solvents like n-heptane is preferred over chlorinated solvents such as carbon tetrachloride.

  • Amination with Ammonia: Anhydrous ammonia is a toxic and corrosive gas. The reaction should be conducted in a well-ventilated area using a closed system with appropriate pressure ratings.

  • Reagents: Many reagents, such as N-bromosuccinimide (NBS) and benzoyl peroxide, are hazardous and require careful handling and storage according to their safety data sheets (SDS).

Q3: How can I purify the final product, this compound, on a large scale?

A3: Large-scale purification is typically achieved through crystallization of the hydrochloride salt. This method is effective in removing most organic and inorganic impurities. The general procedure involves dissolving the crude free base in a suitable solvent (e.g., isopropanol, ethanol) and treating it with hydrochloric acid to precipitate the salt. The resulting solid is then isolated by filtration and dried. For highly colored impurities, treatment with activated charcoal may be necessary before crystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route A: Halogenation of 3-Methylbenzo[b]thiophene and Subsequent Amination

Problem 1: Low yield and formation of multiple byproducts during the halogenation of 3-methylbenzo[b]thiophene.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inadequate Initiation Ensure the radical initiator (e.g., benzoyl peroxide, AIBN) is fresh and active. The reaction mixture should be adequately heated to the initiator's decomposition temperature. Consider irradiation with a suitable lamp to facilitate initiation.
Over-halogenation Avoid excessive amounts of the halogenating agent (e.g., NBS, NCS). Use a molar ratio of 1:1 to 1:1.1 of 3-methylbenzo[b]thiophene to the halogenating agent. Monitor the reaction closely by GC or HPLC and stop it once the starting material is consumed.
Solvent Effects Use non-polar solvents like n-heptane or cyclohexane to minimize side reactions. Chlorinated solvents, while effective, are more toxic and can lead to different impurity profiles.
Reaction Temperature Maintain a consistent and optimal temperature for the reaction. For NBS bromination with benzoyl peroxide, refluxing in n-heptane is a common condition.

Problem 2: Formation of secondary and tertiary amines during the amination of 3-(halomethyl)benzo[b]thiophene with ammonia.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Stoichiometry of Ammonia Use a large excess of ammonia (gas or solution) to favor the formation of the primary amine and minimize over-alkylation. The high concentration of ammonia increases the probability of the halo-intermediate reacting with ammonia rather than the primary amine product.
Reaction Temperature and Pressure Conduct the amination at elevated pressure in a sealed reactor. This helps to maintain a high concentration of ammonia in the reaction mixture. The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
Purity of Starting Material Ensure the 3-(halomethyl)benzo[b]thiophene is of high purity. Impurities from the previous step can lead to the formation of undesired byproducts.
Route B: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde

Problem 3: Low conversion of the aldehyde during reductive amination.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inefficient Imine Formation Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent or azeotropic removal of water can improve imine formation.
Catalyst Deactivation The catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned by sulfur-containing compounds. Use a high-quality, sulfur-resistant catalyst if necessary. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure Maintain a constant and sufficiently high hydrogen pressure throughout the reaction to drive the reduction of the imine.
Incorrect pH The pH of the reaction mixture can influence the rate of imine formation. For aminations with ammonia, the conditions are typically basic.
Route C: Gabriel Synthesis

Problem 4: Low yield in the reaction between 3-(halomethyl)benzo[b]thiophene and potassium phthalimide.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Solubility of Potassium Phthalimide Use a polar aprotic solvent such as DMF or DMSO to ensure adequate solubility of the reactants.
Low Reactivity of the Halide If using 3-(chloromethyl)benzo[b]thiophene, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
Incomplete Reaction The reaction may require elevated temperatures and longer reaction times. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Problem 5: Difficulty in the cleavage of the N-alkylphthalimide intermediate.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Hydrazinolysis Ensure a sufficient excess of hydrazine hydrate is used. The reaction is typically carried out in a protic solvent like ethanol at reflux.
Difficult Work-up The phthalhydrazide byproduct can sometimes be difficult to remove. After the reaction, cooling the mixture may cause the byproduct to precipitate, allowing for its removal by filtration. An acidic work-up can also be employed to precipitate the phthalhydrazide.

Data Presentation

The following tables summarize typical reaction parameters for the key steps in the synthesis of this compound. Please note that these are representative values and may require optimization for specific large-scale processes.

Table 1: Halogenation of 3-Methylbenzo[b]thiophene

ParameterBrominationChlorination
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Initiator Benzoyl Peroxide / AIBNBenzoyl Peroxide / AIBN
Solvent n-Heptane / CCl4Dichloromethane / Acetonitrile
Temperature Reflux40-60 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield 75-90%70-85%
Purity (Crude) >90%>85%

Table 2: Amination of 3-(Halomethyl)benzo[b]thiophene

ParameterDirect Amination (Ammonia)Gabriel Synthesis (Phthalimide)
Solvent Methanol / EthanolDMF / DMSO
Temperature 80-120 °C (in sealed reactor)80-100 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 60-75%70-85% (overall for two steps)
Purity (Crude) 70-85%>90% (of N-alkylphthalimide)

Table 3: Reductive Amination of Benzo[b]thiophene-3-carbaldehyde

ParameterConditions
Reducing Agent H2 / Raney Nickel or Pd/C
Ammonia Source Anhydrous Ammonia in Methanol
Solvent Methanol / Ethanol
Temperature 25-50 °C
Pressure (H2) 50-100 psi
Reaction Time 12-24 hours
Typical Yield 65-80%
Purity (Crude) >80%

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)benzo[b]thiophene
  • Charging the Reactor: To a suitable reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet, charge 3-methylbenzo[b]thiophene (1.0 eq) and n-heptane (10 vol).

  • Initiator Addition: Add benzoyl peroxide (0.02-0.05 eq).

  • Heating: Heat the mixture to reflux (approximately 98°C).

  • NBS Addition: Slowly add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 1-2 hours, maintaining a steady reflux.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cooling and Filtration: Cool the reaction mixture to 0-5°C. The succinimide byproduct will precipitate. Filter the solid and wash the filter cake with cold n-heptane.

  • Work-up: Combine the filtrates and wash with an aqueous solution of sodium metabisulfite to remove any remaining bromine, followed by a water wash.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain crude 3-(bromomethyl)benzo[b]thiophene as an oil or low-melting solid.

Protocol 2: Synthesis of this compound via Direct Amination
  • Reactor Setup: In a high-pressure reactor, place a solution of 3-(chloromethyl)benzo[b]thiophene (1.0 eq) in methanol (10 vol).

  • Ammonia Addition: Cool the solution to -10°C to 0°C and charge the reactor with anhydrous ammonia (10-20 eq).

  • Reaction: Seal the reactor and heat the mixture to 80-100°C. The pressure will increase. Maintain this temperature for 12-24 hours.

  • Cooling and Venting: Cool the reactor to room temperature and slowly vent the excess ammonia into a scrubber.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove ammonium salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Protocol 3: Purification of this compound as Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound free base in isopropanol (5-10 vol) at room temperature.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl) until the pH is acidic (pH 2-3).

  • Crystallization: The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours at room temperature and then cool to 0-5°C for another 1-2 hours to complete the crystallization.

  • Isolation: Filter the solid product and wash the cake with cold isopropanol.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Halogenation

start Low Yield in Halogenation cause1 Inadequate Initiation start->cause1 cause2 Over-halogenation start->cause2 cause3 Solvent Effects start->cause3 solution1 Check Initiator Quality Increase Temperature/ Use UV light cause1->solution1 solution2 Control Stoichiometry Monitor Reaction cause2->solution2 solution3 Use Non-polar Solvent (e.g., n-heptane) cause3->solution3

Caption: Troubleshooting workflow for low yield in the halogenation of 3-methylbenzo[b]thiophene.

Decision Pathway for Amination Method

start Choice of Amination Method question1 Primary Amine Purity Critical? start->question1 method1 Gabriel Synthesis question1->method1 Yes method2 Direct Amination with Ammonia question1->method2 No outcome1 Proceed with Gabriel Synthesis method1->outcome1 question2 Handling of Gaseous NH3 Feasible? method2->question2 outcome2 Proceed with Direct Amination question2->outcome2 Yes outcome3 Consider Alternative Aminating Agents question2->outcome3 No

Caption: Decision tree for selecting an appropriate amination method.

General Synthesis Pathway

cluster_0 Route A cluster_1 Route B A1 3-Methylbenzo[b]thiophene A2 3-(Halomethyl)benzo[b]thiophene A1->A2 Halogenation A3 This compound A2->A3 Amination B1 Benzo[b]thiophene-3-carbaldehyde B2 This compound B1->B2 Reductive Amination

Caption: Overview of the main synthetic routes to this compound.

Addressing stability and degradation issues of 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general chemical principles for aromatic amines and benzothiophene derivatives due to the limited availability of specific experimental stability and degradation data for 3-(Aminomethyl)benzo[b]thiophene in the public domain. It is intended to serve as a guide for researchers and should be supplemented with in-house stability studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability and degradation issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound?

    • A1: It is recommended to store this compound in a cool, dry, and dark place.[1] Use tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE) to protect it from light, moisture, and air.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[3] Refrigeration at 2-8°C is advisable for long-term storage.[3]

  • Q2: Is this compound sensitive to air or moisture?

    • A2: Yes, like many primary amines, this compound is susceptible to oxidation in the presence of air.[4] The amine group is also hygroscopic and can absorb moisture from the atmosphere, which may lead to degradation or affect its physical properties.[1] It is crucial to handle the compound in a well-ventilated area, preferably under an inert atmosphere, and to minimize its exposure to the open environment.[5][6]

Experimental Issues

  • Q3: My solution of this compound has turned yellow/brown. What is the cause?

    • A3: Discoloration is a common indicator of degradation, particularly oxidation. The aminomethyl group and the electron-rich benzothiophene ring can be susceptible to oxidation, leading to the formation of colored impurities. This can be accelerated by exposure to air, light, or certain metal ions.[7]

  • Q4: I am observing a loss of potency or a decrease in the main peak area in my HPLC analysis over time. What could be happening?

    • A4: A decrease in the concentration of the active pharmaceutical ingredient (API) suggests that it is degrading. This could be due to various factors depending on your experimental conditions, including hydrolysis, oxidation, or photodegradation. It is important to investigate the stability of the compound under your specific analytical or formulation conditions.

  • Q5: I see new peaks appearing in my chromatogram during my experiment. How can I identify them?

    • A5: The appearance of new peaks likely corresponds to degradation products. To identify these, a forced degradation study is recommended.[8][9][10] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Techniques like LC-MS/MS and NMR can then be used to elucidate the structures of these new compounds.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation of this compound.

Problem Potential Cause Recommended Solution
Compound Discoloration (Yellowing/Browning) Oxidation of the amine or benzothiophene ring.Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials to protect from light. Prepare solutions fresh and use them promptly. Consider adding an antioxidant if compatible with your experiment.
Low Assay Value / Decreased Purity Degradation due to improper storage or handling.Re-evaluate storage conditions (temperature, light, and moisture protection). Handle the compound quickly and minimize exposure to air. Use freshly opened containers for critical experiments.
Inconsistent Experimental Results Variable degradation of the compound between experiments.Standardize handling procedures. Ensure consistent storage conditions. Prepare solutions immediately before use. Run a control sample to monitor stability throughout the experiment.
Appearance of Unknown Impurities in Analysis Degradation under experimental conditions (e.g., pH, temperature, solvent).Conduct a forced degradation study to identify potential degradants. Adjust experimental conditions to minimize degradation (e.g., use a different pH buffer, lower the temperature).
Poor Solubility or Precipitation Formation of insoluble degradation products or salts.Filter the solution before use. Re-evaluate the choice of solvent and pH to ensure the compound and its potential degradants remain in solution.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated.

1. Oxidation: The primary amine and the sulfur atom in the benzothiophene ring are susceptible to oxidation.

Oxidation cluster_main Oxidation Pathways 3-AMBT This compound N-Oxide N-Oxide Derivative 3-AMBT->N-Oxide Oxidizing Agent (e.g., H₂O₂) Sulfoxide Benzo[b]thiophene-S-oxide 3-AMBT->Sulfoxide Mild Oxidation Imine Iminomethyl Derivative 3-AMBT->Imine Oxidation Sulfone Benzo[b]thiophene-S,S-dioxide Sulfoxide->Sulfone Strong Oxidation

Potential Oxidation Pathways of this compound.

2. Photodegradation: Aromatic amines and heterocyclic compounds can be sensitive to light, leading to the formation of radical species and subsequent degradation products.

Photodegradation cluster_main Photodegradation 3-AMBT This compound Excited_State Excited State 3-AMBT->Excited_State UV/Vis Light Radical_Cation Radical Cation Excited_State->Radical_Cation Electron Transfer Degradation_Products Various Degradation Products Radical_Cation->Degradation_Products Further Reactions

Simplified Photodegradation Pathway.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is crucial to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer the solid compound to an oven at 80°C for 48 hours.

    • Also, expose the stock solution to 80°C for 48 hours.

    • At specified time points, sample the solid or the solution and prepare for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample at appropriate time points and analyze.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify degradation products.

  • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

Forced_Degradation_Workflow cluster_main Forced Degradation Study Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Stress->Thermal Photo Photolytic Degradation (UV/Vis Light) Stress->Photo Sample Sample at Time Points & Neutralize/Dilute Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis Analyze by Stability-Indicating HPLC-PDA-MS Sample->Analysis Report Identify Degradants & Establish Degradation Profile Analysis->Report

Workflow for a Forced Degradation Study.

Logical Troubleshooting Workflow

When encountering a stability issue, a systematic approach can help identify the root cause.

Troubleshooting_Workflow cluster_main Troubleshooting Stability Issues Start Stability Issue Observed (e.g., discoloration, new peaks) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Yes Correct_Storage Correct Storage & Re-test with Fresh Sample Check_Storage->Correct_Storage No Check_Handling Review Experimental Handling (Exposure to Air/Light) Storage_OK->Check_Handling End Issue Resolved Correct_Storage->End Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Yes Correct_Handling Implement Inert Atmosphere & Minimize Exposure Check_Handling->Correct_Handling No Forced_Degradation Conduct Forced Degradation Study to Identify Degradants Handling_OK->Forced_Degradation Correct_Handling->End Modify_Protocol Modify Experimental Protocol (e.g., change pH, solvent, temp) Forced_Degradation->Modify_Protocol Modify_Protocol->End

Logical Workflow for Troubleshooting Stability Issues.

References

Troubleshooting side product formation in 3-(Aminomethyl)benzo[b]thiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis and subsequent reactions of 3-(Aminomethyl)benzo[b]thiophene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic pathways are commonly employed. These include:

  • Reduction of Benzo[b]thiophene-3-carbonitrile: This method typically involves the use of strong reducing agents like Lithium Aluminum Hydride (LiAlH4) to convert the nitrile group to a primary amine.

  • Nucleophilic Substitution on 3-(Halomethyl)benzo[b]thiophene: This route involves the reaction of 3-(chloromethyl) or 3-(bromomethyl)benzo[b]thiophene with an amine source, such as ammonia, or through a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis.

  • From 3-Methylbenzo[b]thiophene: This involves radical bromination of 3-methylbenzo[b]thiophene to form 3-(bromomethyl)benzo[b]thiophene, followed by amination.

Q2: I am getting a low yield in my synthesis of this compound. What are the possible causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Degradation of Product: The product, an amine, can be sensitive to certain conditions and may degrade during the reaction or workup.

  • Purification Losses: Significant amounts of the product may be lost during extraction, crystallization, or column chromatography.

Q3: What are the most common side products I should look out for?

A3: The nature of the side products is highly dependent on the chosen synthetic method. Common impurities include:

  • Over-alkylation Products: In direct amination reactions, the product amine can react further with the starting halide to form secondary and tertiary amines.

  • Elimination Products: Under basic conditions, 3-(halomethyl)benzo[b]thiophene can undergo elimination to form 3-methylene-2,3-dihydrobenzo[b]thiophene.

  • Oxidation Products: The aminomethyl group can be susceptible to oxidation, leading to the corresponding imine or aldehyde. The sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide or sulfone, particularly if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

Q4: How can I best purify my crude this compound?

A4: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: As a basic amine, this compound can be separated from neutral or acidic impurities by extraction from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: The hydrochloride salt of the product is often a crystalline solid and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities with different polarities. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product on the acidic silica gel.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of Benzo[b]thiophene-3-carbonitrile with LiAlH4
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant unreacted starting material. 1. Insufficient LiAlH4. 2. Deactivated LiAlH4 due to moisture. 3. Reaction time is too short.1. Use a higher excess of LiAlH4 (e.g., 2-3 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N2 or Ar). Use a fresh, unopened bottle of LiAlH4 if possible. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
A complex mixture of products is observed. 1. Over-reduction of the benzothiophene ring. 2. Formation of aluminum complexes that are difficult to break down during workup.1. Perform the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). 2. Follow a careful workup procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to effectively quench the reaction and precipitate aluminum salts.
Product is lost during workup. The product amine is water-soluble, especially when protonated.During aqueous workup, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
Problem 2: Side Product Formation in the Amination of 3-(Bromomethyl)benzo[b]thiophene
Symptom Possible Cause Suggested Solution
Mass spectrometry indicates the presence of species with higher molecular weights corresponding to di- and tri-substituted amines. The product, this compound, is nucleophilic and competes with the amine reagent for the starting material.Use a large excess of the aminating agent (e.g., a saturated solution of ammonia in methanol) to favor the formation of the primary amine. Alternatively, use the Gabriel synthesis, which is specific for primary amines.
TLC shows a non-polar spot that does not correspond to the starting material or product. Formation of an elimination byproduct under basic conditions.Use a less-hindered, non-nucleophilic base if one is required, and maintain a lower reaction temperature.
The product appears discolored (e.g., yellow or brown). Oxidation of the product or starting material.Perform the reaction under an inert atmosphere and consider using degassed solvents. Minimize exposure to light.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reduction of Benzo[b]thiophene-3-carbonitrile

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a stirred suspension of LiAlH4 (2.0 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.

  • A solution of Benzo[b]thiophene-3-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by cooling to 0 °C and the sequential dropwise addition of water (X mL per X g of LiAlH4), followed by 15% NaOH solution (X mL per X g of LiAlH4), and finally water (3X mL per X g of LiAlH4).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to yield the crude this compound as an oil.

  • For purification, the crude oil is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Benzo[b]thiophene-3-carbonitrile

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield of Product (%) Key Side Products
1LiAlH4 (2 eq.)THF0 to RT6~75%Over-reduced benzothiophene ring (minor)
2BH3·THF (3 eq.)THFRT12~60%Incomplete reaction, unreacted starting material
3Catalytic Hydrogenation (H2, Raney Ni)Methanolic Ammonia5024~85%Potential for ring reduction at higher pressures/temperatures

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Purification_Issues Assess Purification Step Start->Purification_Issues After Workup Incomplete Reaction Incomplete Check_Completion->Incomplete Unreacted Starting Material Complex_Mixture Complex Mixture Observed Check_Completion->Complex_Mixture Multiple Spots Solution_Incomplete Increase Reactant Stoichiometry, Extend Reaction Time, or Increase Temperature Incomplete->Solution_Incomplete Solution_Side_Products Lower Reaction Temperature, Use Milder Reagents, or Change Solvent Complex_Mixture->Solution_Side_Products Solution_Purification Optimize Extraction pH, Use Alternative Chromatography, or Recrystallize from Different Solvent Purification_Issues->Solution_Purification

Caption: Troubleshooting workflow for addressing low product yield.

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway cluster_reduction Reduction Route cluster_substitution Substitution Route Start_Nitrile Benzo[b]thiophene-3-carbonitrile Product_Amine This compound Start_Nitrile->Product_Amine   LiAlH4, THF Start_Halide 3-(Bromomethyl)benzo[b]thiophene Intermediate_Phthalimide N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Start_Halide->Intermediate_Phthalimide Potassium Phthalimide, DMF Product_Amine2 This compound Intermediate_Phthalimide->Product_Amine2 Hydrazine, EtOH

Caption: Common synthetic routes to this compound.

Optimizing reaction conditions for the regioselective functionalization of 3-(Aminomethyl)benzo[b]thiophene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3-(Aminomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common synthetic transformations on this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the this compound scaffold?

A1: The primary sites for functionalization are the nitrogen atom of the aminomethyl group, the C2 position of the thiophene ring, and to a lesser extent, the positions on the benzene ring (C4-C7). The C2 position is generally the most acidic and electronically favored for reactions like lithiation and electrophilic substitution on the ring system.[1]

Q2: How can I selectively functionalize the aminomethyl group without affecting the benzo[b]thiophene ring?

A2: Standard N-functionalization reactions such as acylation, sulfonylation, and reductive amination can be performed selectively under appropriate conditions. The key is to use reaction conditions that are mild enough not to promote side reactions on the electron-rich benzo[b]thiophene ring.

Q3: How do I achieve selective functionalization at the C2 position?

A3: C2-functionalization is typically achieved through metalation (e.g., lithiation) with a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophile.[1] For this to be successful with this compound, the primary amine must first be protected.

Q4: Is it possible to functionalize the benzene portion of the molecule (C4-C7)?

A4: Yes, but it is more challenging due to the higher reactivity of the thiophene ring. Strategies include:

  • Directed Metalation: Using a directing group to guide a metalating agent to a specific position (e.g., C4 or C7).

  • Halogenation followed by Cross-Coupling: Introducing a halogen at a specific position on the benzene ring and then using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[2][3]

  • Electrophilic Aromatic Substitution: Under certain conditions, electrophilic substitution can occur on the benzene ring, often favoring the C7 position.[1]

Q5: When is it necessary to use a protecting group for the amine?

A5: A protecting group is essential when performing reactions that involve strong bases (e.g., C2-lithiation) or organometallic reagents that would otherwise react with the acidic proton of the amine. It is also recommended for palladium-catalyzed cross-coupling reactions to prevent catalyst inhibition by the free amine. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Troubleshooting Guides

N-Acylation of the Aminomethyl Group
Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Inactive acylating agent (e.g., hydrolysis of acyl chloride).2. Insufficient base.3. Low reaction temperature.1. Use a fresh or newly opened acylating agent.2. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA).3. Allow the reaction to warm to room temperature or gently heat if necessary.
Formation of di-acylated product The initially formed amide is further acylated. This is generally not an issue with primary amines.This is rare for primary amines but if observed, use of a bulkier base or inverse addition (adding the acylating agent to the amine solution) may help.
Side reactions on the benzo[b]thiophene ring The reaction conditions are too harsh, leading to Friedel-Crafts type reactions on the electron-rich ring.Use milder acylating agents (e.g., acid anhydrides instead of acyl chlorides). Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).
Difficult purification The product has similar polarity to the starting material or byproducts.Utilize a different solvent system for chromatography. If the product is basic, an acidic wash during workup can help remove non-basic impurities.
C2-Lithiation and Electrophilic Quench
Problem Possible Cause(s) Suggested Solution(s)
No reaction or low yield 1. Inactive n-butyllithium.2. Presence of water or other proton sources.3. Insufficiently low temperature, leading to base degradation.4. The amine protecting group is not stable to the conditions.1. Titrate the n-butyllithium solution before use.2. Ensure all glassware is oven-dried and the solvent (e.g., THF) is anhydrous.3. Maintain the temperature at -78 °C during lithiation.4. Ensure the chosen protecting group is stable to strong bases.
Mixture of isomers (e.g., C2 and C7 functionalization) The reaction temperature was allowed to rise, enabling other metalation pathways.Maintain a strict low-temperature profile (-78 °C) throughout the addition of the base and the electrophile.
Decomposition of starting material The electrophile is too reactive or the reaction was warmed too quickly.Add the electrophile at -78 °C and allow the reaction to warm slowly to room temperature.
Low yield after electrophilic quench The electrophile is not reactive enough.Consider using a more reactive electrophile or adding an additive (e.g., TMEDA) to increase the reactivity of the lithiated species.
Suzuki Coupling of a Halogenated Precursor
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive palladium catalyst.2. Base is not strong enough or has absorbed water.3. Boronic acid is degraded (protodeborylation).4. Ligand is not suitable for the transformation.1. Use a fresh palladium source or a pre-catalyst.2. Use a dry, powdered base (e.g., K₂CO₃, Cs₂CO₃).3. Use a slight excess of the boronic acid or use a boronate ester.4. Screen different phosphine ligands (e.g., SPhos, XPhos).
Significant homo-coupling of the boronic acid The reaction temperature is too high or there is oxygen in the reaction mixture.Lower the reaction temperature and extend the reaction time. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Dehalogenation of the starting material Reductive dehalogenation is a common side reaction.Choose a different ligand or palladium source. Sometimes, a change in solvent can mitigate this side reaction.[4]
Incomplete conversion The reaction has not gone to completion.Increase the reaction time or temperature incrementally. Ensure efficient stirring.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Lithiation and Alkylation of N-Boc-3-(aminomethyl)benzo[b]thiophene
  • Reaction Setup: Dissolve N-Boc protected this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour.[1]

  • Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) as a solution in THF.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Suzuki Coupling of 2-Bromo-3-(aminomethyl)benzo[b]thiophene (after N-protection)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-protected 2-bromo-3-(aminomethyl)benzo[b]thiophene (1.0 eq), the desired arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

G cluster_start Starting Material cluster_functionalization Regioselective Functionalization Pathways start This compound N_func N-Functionalization (Acylation, Alkylation, etc.) start->N_func Mild Conditions protect Protect Amine (e.g., Boc, Cbz) start->protect For C-H Functionalization C2_func C2-Functionalization (Lithiation -> Electrophile) protect->C2_func ring_func Benzene Ring Functionalization (Halogenation -> Cross-Coupling or Directed Metalation) protect->ring_func

Caption: General workflow for regioselective functionalization.

G cluster_problem Problem cluster_troubleshooting Troubleshooting Steps problem Low Yield in C2-Lithiation check_base Check Base Activity (Titrate n-BuLi) problem->check_base check_conditions Verify Anhydrous Conditions (Dry glassware/solvents) check_base->check_conditions Base OK check_temp Ensure -78 °C is Maintained check_conditions->check_temp Conditions OK check_electrophile Assess Electrophile Reactivity check_temp->check_electrophile Temp OK

Caption: Troubleshooting logic for C2-lithiation.

Caption: Reactivity hierarchy of functional sites.

References

Technical Support Center: Purification of 3-(Aminomethyl)benzo[b]thiophene Derivatives using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 3-(Aminomethyl)benzo[b]thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives by HPLC?

A1: The primary challenges stem from the chemical nature of these compounds. The presence of the basic aminomethyl group can lead to strong interactions with the stationary phase, often resulting in poor peak shapes, specifically peak tailing. The aromatic benzothiophene core contributes to their hydrophobicity, requiring careful optimization of the mobile phase for efficient elution and separation from related impurities.

Q2: Why is peak tailing a common issue with these compounds?

A2: Peak tailing for basic compounds like this compound derivatives is often caused by secondary interactions between the protonated amine group and acidic silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] This interaction, in addition to the primary hydrophobic retention mechanism, can delay the elution of a portion of the analyte molecules, leading to asymmetrical peaks.

Q3: How can I minimize peak tailing for my this compound derivative?

A3: There are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups on the stationary phase, reducing their interaction with the positively charged analyte.[1]

  • Use of Mobile Phase Additives: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can mask the silanol groups and ion-pair with the basic analyte, improving peak shape.[3][4][5]

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups. Alternatively, columns with a stationary phase designed for basic compounds can be used.

  • Lowering Sample Load: Injecting a smaller amount of the sample can prevent overloading the column, which can also contribute to peak tailing.

Q4: What is a good starting point for a mobile phase composition?

A4: A common starting point for reversed-phase HPLC of aromatic amines is a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol. Both solvents should be acidified, for example, with 0.1% TFA. A typical gradient might start with a lower percentage of the organic solvent and gradually increase to elute more hydrophobic compounds.

Q5: My compound is not retained on the C18 column. What should I do?

A5: If your this compound derivative is eluting too early (at or near the void volume), it indicates insufficient retention. You can increase retention by:

  • Decreasing the proportion of the organic solvent in your mobile phase.

  • Ensuring the mobile phase pH is in a range where your compound is sufficiently hydrophobic.

  • Using a column with a higher carbon load or a different stationary phase that offers stronger hydrophobic interactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC purification.

Problem 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for your compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to < 3 using an acid like TFA or formic acid.[1][3] This protonates the silanol groups, minimizing their interaction with the basic analyte.
Insufficient Mobile Phase Additive Add or increase the concentration of an ion-pairing agent like TFA (typically 0.05-0.1%).[4][5] This can mask the silanol groups and improve peak symmetry.
Column Overload Reduce the injection volume or the concentration of your sample.
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may be old or contaminated and may need to be replaced.
Problem 2: Variable Retention Times
  • Symptom: The retention time of your compound's peak shifts between injections.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when using a gradient.
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the organic component can alter the composition.
Pump or System Leak Check the HPLC system for any leaks, which can cause fluctuations in flow rate and pressure.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Problem 3: Low Resolution/Peak Co-elution
  • Symptom: Your target peak is not well-separated from impurity peaks.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Optimize the gradient profile (slope and duration) or the isocratic mobile phase composition to improve separation.
Inappropriate Stationary Phase Consider a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) that may offer different interactions with your compound and its impurities.
Low Column Efficiency Ensure your column is in good condition. A decrease in theoretical plates can lead to broader peaks and poorer resolution.

Experimental Protocols

Below is a generalized experimental protocol for the purification of this compound derivatives. This should be considered a starting point and may require optimization for your specific derivative.

1. Sample Preparation

  • Dissolve the crude this compound derivative in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO).

  • The final concentration should be around 1-5 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Method Parameters

The following table summarizes a typical starting point for HPLC method parameters.

ParameterRecommended Starting Condition
HPLC System Any standard preparative or analytical HPLC system
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm (analytical) or larger for preparative
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes (adjust as needed)
Flow Rate 1.0 mL/min (analytical)
Column Temperature 30 °C
Detection Wavelength 230 nm or 254 nm (determine the optimal wavelength by UV scan)
Injection Volume 5-20 µL (analytical)

3. Post-Purification Processing

  • Collect the fractions containing the purified compound.

  • Combine the relevant fractions and remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

Visualizations

HPLC Purification Workflow

HPLC_Workflow Figure 1. General HPLC Purification Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Sample Dissolution & Filtration Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (with 0.1% TFA) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Product Purified Product Lyophilization->Product

Caption: General HPLC Purification Workflow

Troubleshooting Logic for Peak Tailing

Troubleshooting_Peak_Tailing Figure 2. Troubleshooting Decision Tree for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_TFA Is 0.1% TFA in Mobile Phase? Check_pH->Check_TFA Yes Solution_pH Adjust pH to 2-3 with TFA Check_pH->Solution_pH No Check_Load Is Sample Load High? Check_TFA->Check_Load Yes Solution_TFA Add 0.1% TFA Check_TFA->Solution_TFA No Check_Column Is Column Old or Contaminated? Check_Load->Check_Column No Solution_Load Reduce Injection Volume/Concentration Check_Load->Solution_Load Yes Solution_Column Flush or Replace Column Check_Column->Solution_Column Yes Resolved Problem Resolved Check_Column->Resolved No Solution_pH->Resolved Solution_TFA->Resolved Solution_Load->Resolved Solution_Column->Resolved

Caption: Troubleshooting Decision Tree for Peak Tailing

References

Technical Support Center: Synthesis of 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Aminomethyl)benzo[b]thiophene synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the Gabriel synthesis from 3-(halomethyl)benzo[b]thiophene.

Question: My yield of 3-(phthalimidomethyl)benzo[b]thiophene is low in the first step of the Gabriel synthesis. What are the possible causes and solutions?

Answer: Low yields in the N-alkylation of potassium phthalimide with 3-(halomethyl)benzo[b]thiophene can stem from several factors:

  • Poor Quality of Starting Materials: Ensure that the 3-(halomethyl)benzo[b]thiophene is pure and free of impurities from its synthesis. The potassium phthalimide should be anhydrous.

  • Suboptimal Reaction Conditions: The reaction is a classic S\N2 substitution. Ensure you are using an appropriate polar aprotic solvent, such as DMF or DMSO, to facilitate the reaction. The reaction temperature may need optimization; typically, heating is required, but excessive temperatures can lead to side reactions.

  • Side Reactions: Elimination (E2) can compete with substitution, especially if the reaction is heated for too long or if a non-hindered base is present. Using potassium phthalimide, which is a bulky nucleophile, generally minimizes this.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before work-up.

Question: I am having difficulty with the deprotection of N-(benzo[b]thiophen-3-ylmethyl)phthalimide using hydrazine. What can I do to improve this step?

Answer: The hydrazinolysis step is crucial for liberating the primary amine. Issues at this stage often relate to:

  • Incomplete Deprotection: The reaction with hydrazine hydrate is typically performed in a protic solvent like ethanol or methanol at reflux.[2][3] Ensure a sufficient excess of hydrazine hydrate is used (typically 4-10 equivalents) and that the reaction is heated for an adequate amount of time.[2] Monitoring by TLC is essential to confirm the disappearance of the starting phthalimide.

  • Difficult Work-up: The phthalhydrazide byproduct can sometimes be difficult to remove. It is sparingly soluble in many organic solvents and can co-precipitate with the product.[1] Acidic work-up can be employed to protonate the desired amine, making it water-soluble and allowing for extraction away from the neutral phthalhydrazide. Subsequent basification of the aqueous layer and extraction will then yield the pure amine.

  • Product Degradation: While generally stable, prolonged heating at high temperatures could potentially lead to degradation of the desired amine.

Question: Are there alternative methods to the Gabriel synthesis for preparing this compound?

Answer: Yes, several other synthetic routes can be employed, each with its own advantages and challenges:

  • Reduction of 3-Cyanobenzo[b]thiophene: If 3-cyanobenzo[b]thiophene is available or can be synthesized, its reduction to the corresponding amine is a viable route. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent are typically used for this transformation.

  • Reductive Amination of Benzo[b]thiophene-3-carbaldehyde: This is a powerful one-pot method where the aldehyde is reacted with an ammonia source (like ammonium acetate or ammonia in alcohol) in the presence of a reducing agent.[4] Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate imine without affecting the aldehyde.[5]

Data Presentation

The choice of synthetic route can significantly impact the overall yield and purity of the final product. The following table provides a qualitative comparison of the common methods for synthesizing this compound.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Gabriel Synthesis 3-(Halomethyl)benzo[b]thiophene1. Potassium phthalimide2. Hydrazine hydrate70-90%High yields, clean reaction, avoids over-alkylation.[6][7]Two-step process, harsh deprotection conditions may be required.[1]
Reduction of Nitrile 3-Cyanobenzo[b]thiopheneLiAlH₄ or other strong hydrides60-85%Single-step conversion of the nitrile.Requires handling of highly reactive and moisture-sensitive reagents.
Reductive Amination Benzo[b]thiophene-3-carbaldehydeAmmonia source, NaBH₃CN or NaBH(OAc)₃65-80%One-pot procedure, generally mild reaction conditions.[4]Aldehyde precursor may be prone to side reactions; requires careful control of pH.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gabriel Synthesis

Step A: Synthesis of N-(Benzo[b]thiophen-3-ylmethyl)phthalimide

  • To a solution of 3-(chloromethyl)benzo[b]thiophene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain N-(benzo[b]thiophen-3-ylmethyl)phthalimide.

Step B: Synthesis of this compound

  • Suspend N-(benzo[b]thiophen-3-ylmethyl)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the suspension.[2]

  • Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any remaining impurities.

  • Basify the aqueous layer with a sodium hydroxide solution until pH > 10.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_gabriel Gabriel Synthesis cluster_final Final Product 3_Methyl 3-Methylbenzo[b]thiophene 3_Halo 3-(Halomethyl)benzo[b]thiophene 3_Methyl->3_Halo Halogenation (NBS/NCS) Phthalimide Phthalimide Phthalimido N-(Benzo[b]thiophen-3-ylmethyl)phthalimide Phthalimide->Phthalimido 3_Halo->Phthalimido Potassium Phthalimide Amine This compound Phthalimido->Amine Hydrazine Hydrate

Caption: Workflow for the synthesis of this compound via the Gabriel synthesis.

Troubleshooting_Yield Low_Yield Low Yield of Final Product Check_Step1 Problem in Step 1? (Alkylation) Low_Yield->Check_Step1 Check_Step2 Problem in Step 2? (Deprotection) Low_Yield->Check_Step2 Impure_SM Impure Starting Materials Check_Step1->Impure_SM Suboptimal_Cond Suboptimal Conditions Check_Step1->Suboptimal_Cond Side_Rxns Side Reactions (E2) Check_Step1->Side_Rxns Incomplete_Dep Incomplete Deprotection Check_Step2->Incomplete_Dep Workup_Issues Work-up/Purification Loss Check_Step2->Workup_Issues

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Preventing racemization during the synthesis of chiral 3-(Aminomethyl)benzo[b]thiophene analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral 3-(aminomethyl)benzo[b]thiophene analogs.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of chiral this compound analogs, with a focus on maintaining enantiomeric purity.

Question: I am observing significant racemization in my final this compound product. What are the likely causes and how can I mitigate this?

Answer:

Racemization of the chiral aminomethyl group can occur at various stages of the synthesis and purification. The primary causes are typically related to the reaction conditions and the stability of intermediates. Here are the key factors to investigate:

  • Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the inversion barrier of the chiral center, leading to racemization.

    • Solution: Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider extending the reaction time or screening for a more active catalyst that operates efficiently at milder temperatures.

  • pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can promote racemization.

    • Acidic Conditions: Protonation of the amine can facilitate the formation of a transiently achiral iminium species, which can then be non-stereoselectively reduced or hydrolyzed.

    • Basic Conditions: A strong base can deprotonate the carbon atom of the chiral center, especially if it is activated by an adjacent group, leading to a planar carbanion that will be protonated non-stereoselectively.

    • Solution: Maintain a pH as close to neutral as possible, where feasible for your reaction. If a base is required, consider using a weaker, non-nucleophilic organic base, such as 2,4,6-collidine, in place of stronger bases like triethylamine.

  • Choice of Reagents: Certain reagents, particularly those used for coupling or activation, can increase the risk of racemization.

    • Solution: If your synthesis involves the coupling of a carboxylic acid, utilize coupling reagents known for low racemization rates, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).

  • Reaction Time: Prolonged exposure of the chiral center to harsh conditions increases the likelihood of racemization.

    • Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure time of the product to potentially racemizing conditions.

  • Purification Method: The purification process itself can be a source of racemization.

    • Chromatography: Standard silica gel can be slightly acidic and may promote racemization on the column. High temperatures during solvent evaporation can also be detrimental.

    • Solution for Chromatography: Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Use a neutral eluent system if possible. When removing the solvent post-chromatography, use a rotary evaporator at a reduced temperature.

    • Distillation: Avoid high-temperature distillation if your product is susceptible to heat-induced racemization.

Question: My chiral starting material is pure, but the product shows low enantiomeric excess (ee). What synthetic strategies can I employ to establish the stereocenter with high fidelity?

Answer:

If you are starting with a prochiral precursor, such as a 3-acylbenzo[b]thiophene or a corresponding imine, the key is to use a highly stereoselective reaction to introduce the chiral amine. Here are two robust strategies:

  • Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone or Imine: This is a powerful method for the enantioselective reduction of ketones and imines to the corresponding chiral alcohols and amines.

    • Methodology: This reaction typically employs a chiral catalyst, such as a Noyori-type ruthenium or rhodium complex, with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.

    • Troubleshooting Low ee:

      • Catalyst Choice: The choice of chiral ligand on the metal catalyst is critical. Screen different chiral ligands to find the optimal one for your specific substrate.

      • Solvent and Temperature: The solvent can significantly influence enantioselectivity. Screen a range of solvents and optimize the reaction temperature.

      • Substrate Purity: Ensure the prochiral ketone or imine is of high purity, as impurities can interfere with the catalyst.

  • Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent diastereoselective transformation.

    • Methodology: For synthesizing a chiral amine, Ellman's tert-butanesulfinamide is a widely used and effective chiral auxiliary. It can be condensed with benzo[b]thiophene-3-carbaldehyde to form a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile or a reducing agent to this imine, followed by acidic removal of the auxiliary, yields the chiral amine.

    • Troubleshooting Low Diastereoselectivity:

      • Reagent Choice: The choice of reducing agent or nucleophile can impact the diastereoselectivity. For reduction, bulky reducing agents often give higher selectivity.

      • Reaction Conditions: Temperature and solvent can affect the facial selectivity of the addition.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of racemization for chiral amines?

A1: The most common mechanism involves the reversible formation of a planar, achiral intermediate. For amines, this can occur through deprotonation of the alpha-carbon to form a carbanion, or through the formation of an imine or enamine, both of which are planar at the key carbon atom. Re-protonation or reduction of this planar intermediate can then occur from either face, leading to a racemic or partially racemized mixture.

Q2: How can I accurately measure the enantiomeric excess (ee) of my chiral this compound analog?

A2: The most reliable method for determining the enantiomeric excess is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. You will need to develop a separation method that resolves the two enantiomers. The ee is then calculated from the relative peak areas of the two enantiomers.

Q3: Can I use enzymatic methods to synthesize these chiral amines?

A3: Yes, enzymatic methods can be an excellent option for achieving high enantioselectivity. Enzymes such as transaminases can be used for the asymmetric amination of a ketone precursor (3-acylbenzo[b]thiophene). Lipases can be used for the kinetic resolution of a racemic mixture of the amine or a derivative. Enzymatic reactions are often highly stereospecific and can be performed under mild conditions, which helps to prevent racemization.

Q4: Is it possible to recycle the unwanted enantiomer if I use a resolution method?

A4: Yes, it is often possible to recycle the unwanted enantiomer through a process known as racemization-resolution-recycle. After separating the desired enantiomer, the unwanted enantiomer can be subjected to conditions that promote racemization (e.g., heating with a base or a specific racemization catalyst). The resulting racemic mixture can then be re-subjected to the resolution process, thereby improving the overall yield of the desired enantiomer.

Data Presentation

The following table presents representative data for the asymmetric transfer hydrogenation of a heteroaryl ketone, which is a common precursor for the synthesis of chiral amines like this compound analogs. This data illustrates how reaction parameters can be optimized to maximize enantiomeric excess (ee).

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Conversion (%)ee (%)
11.0(S,S)-TsDPENCH2Cl22512>9992
21.0(S,S)-TsDPENToluene25129588
31.0(S,S)-TsDPENIsopropanol408>9995
40.5(S,S)-TsDPENIsopropanol4016>9994
51.0(R,R)-TsDPENIsopropanol408>9995 (R)
61.0(S,S)-F-DPENIsopropanol2512>9997

Data is representative and adapted from typical results for asymmetric transfer hydrogenation of heteroaryl ketones.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Acylbenzo[b]thiophene

This protocol describes a general procedure for the enantioselective reduction of a 3-acylbenzo[b]thiophene to the corresponding chiral alcohol, which can be further converted to the amine.

  • Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in degassed solvent (e.g., isopropanol, 5 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a solution of the 3-acylbenzo[b]thiophene (1.0 mmol) in the chosen solvent (10 mL) is added a 5:2 mixture of formic acid and triethylamine (1.5 mL).

  • Reaction Execution: The pre-formed catalyst solution is added to the substrate mixture under an inert atmosphere (N2 or Ar). The reaction is stirred at the desired temperature (e.g., 25-40 °C) and monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Reduction of an N-tert-Butanesulfinylimine

This protocol outlines the synthesis of a chiral this compound analog using Ellman's chiral auxiliary.

  • Imine Formation: To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL) is added a dehydrating agent (e.g., Ti(OEt)4, 2.0 mmol). The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Diastereoselective Reduction: The reaction mixture is cooled to the desired temperature (e.g., -78 °C). A reducing agent (e.g., L-Selectride, 1.5 mmol) is added dropwise. The reaction is stirred at this temperature until the imine is consumed.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Auxiliary Cleavage: The crude sulfinamide is dissolved in methanol, and a solution of HCl in dioxane (e.g., 4 M) is added. The mixture is stirred at room temperature until the cleavage is complete.

  • Purification and Analysis: The solvent is removed, and the residue is partitioned between an aqueous base (e.g., 1 M NaOH) and an organic solvent. The organic layer is dried and concentrated to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC.

Visualizations

experimental_workflow cluster_ath Strategy 1: Asymmetric Transfer Hydrogenation cluster_auxiliary Strategy 2: Chiral Auxiliary start1 3-Acylbenzo[b]thiophene proc1 Enantioselective Reduction start1->proc1 prod1 Chiral 3-(Hydroxy-methyl) benzo[b]thiophene proc1->prod1 proc2 Conversion to Amine (e.g., Mitsunobu, Mesylation/Azide) prod1->proc2 final1 Chiral 3-(Aminomethyl) benzo[b]thiophene proc2->final1 start2 Benzo[b]thiophene- 3-carbaldehyde proc3 Condensation with Chiral Auxiliary start2->proc3 inter1 Chiral N-Sulfinylimine proc3->inter1 proc4 Diastereoselective Reduction inter1->proc4 inter2 Diastereomerically Enriched Sulfinamide proc4->inter2 proc5 Auxiliary Cleavage inter2->proc5 final2 Chiral 3-(Aminomethyl) benzo[b]thiophene proc5->final2

Caption: Synthetic strategies for chiral this compound.

troubleshooting_racemization problem {Problem: Racemization Observed | Low Enantiomeric Excess} cause1 Cause: Reaction Conditions High Temperature Incorrect pH Long Reaction Time problem->cause1 cause2 Cause: Reagents Harsh Coupling Agents Strong Base/Acid problem->cause2 cause3 Cause: Purification Acidic Silica Gel High Temperature Evaporation problem->cause3 solution1 Solution: Optimize Conditions Lower Temperature Adjust to Neutral pH Minimize Reaction Time cause1->solution1 solution2 Solution: Change Reagents Use Low-Racemization Coupling Agents Use Weaker, Non-nucleophilic Base cause2->solution2 solution3 Solution: Modify Purification Use Neutral Silica/Alumina Low Temperature Solvent Removal cause3->solution3

Caption: Troubleshooting flowchart for racemization issues.

Identification and characterization of impurities in 3-(Aminomethyl)benzo[b]thiophene samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the identification and characterization of impurities in 3-(Aminomethyl)benzo[b]thiophene samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage. They are broadly categorized as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These can be unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[1] Given the synthetic routes for benzothiophenes, potential organic impurities could include:

    • Starting Materials: Such as substituted 2-bromobenzenes or thiophenols.

    • Intermediates: Depending on the specific synthetic pathway, these could be various substituted benzothiophenes.

    • By-products: Positional isomers (e.g., 2-(Aminomethyl)benzo[b]thiophene or other isomers) are common by-products in the synthesis of substituted benzothiophenes.[2]

    • Degradation Products: Formed due to exposure to light, heat, or reactive species.

  • Inorganic Impurities: These may include reagents, catalysts (like palladium or copper), and inorganic salts.[3]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed. Common solvents in pharmaceutical manufacturing include toluene, methanol, ethanol, and acetone.

Q2: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[1] According to ICH Q3A(R2), impurities present at levels above 0.1% should generally be identified.[1] For potentially mutagenic impurities, much stricter limits are applied, often based on a Threshold of Toxicological Concern (TTC).

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities.[4] A reversed-phase HPLC method with UV detection is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[2][6]

  • Infrared (IR) Spectroscopy: IR can provide information about the functional groups present in an impurity.

Data Presentation: Impurity Profiling

The following tables summarize potential impurities in this compound samples. The presence and concentration of these impurities are highly dependent on the specific manufacturing process. The data presented here is representative and based on the analysis of related compounds.

Table 1: Potential Organic Impurities in this compound

Impurity NamePotential SourceTypical Reporting ThresholdRecommended Analytical Method
Benzo[b]thiopheneStarting material or by-product≥ 0.05%HPLC-UV, GC-MS
3-Chlorobenzo[b]thiopheneIntermediate in some synthetic routes≥ 0.10%HPLC-UV, LC-MS
2-(Aminomethyl)benzo[b]thiopheneIsomeric by-product≥ 0.10%HPLC-UV, LC-MS
Dimer of this compoundBy-product of side reactions≥ 0.15%HPLC-UV, LC-MS
Oxidation productDegradation≥ 0.10%LC-MS

Table 2: Common Residual Solvents and Their Limits (Based on ICH Q3C)

SolventClassConcentration Limit (ppm)Recommended Analytical Method
Toluene2890Headspace GC-MS
Methanol23000Headspace GC-MS
Dichloromethane2600Headspace GC-MS
Acetone35000Headspace GC-MS
Ethanol35000Headspace GC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Identification and Quantification of Organic Impurities

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[2]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (re-equilibration)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 230 nm and 254 nm.

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.[2]

Protocol 2: GC-MS Method for Analysis of Residual Solvents

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium, with a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector: Split mode, temperature 250°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF).

Protocol 3: NMR Spectroscopy for Structural Elucidation of Isolated Impurities

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry the fraction completely to remove mobile phase solvents. Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • 1D NMR: Acquire standard ¹H and ¹³C spectra.

    • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and finalize the structure.

Troubleshooting Guides

HPLC Analysis

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Column degradation or contamination.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use an end-capped column or add a competing base to the mobile phase.
Ghost Peaks - Contamination in the injector or sample loop.- Impurities in the mobile phase or diluent.- Carryover from a previous injection.- Flush the injector and sample loop.- Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step between injections.
Poor Resolution - Inefficient column.- Gradient is too steep.- Mobile phase composition is not optimal.- Replace the column.- Decrease the slope of the gradient (i.e., make the run time longer).- Experiment with different solvent systems or pH values.
No Peaks or Low Signal - Leak in the system.- Incorrect injection.- Detector issue.- Perform a leak check.- Visually inspect the syringe and re-inject the sample.- Check detector settings and lamp status.

GC-MS Analysis

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing for Polar Analytes - Active sites in the inlet liner or column.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.
Mass Spectrum Doesn't Match Library - Co-eluting peaks.- Background interference.- Incorrect instrument calibration.- Improve chromatographic separation.- Check for leaks and bake out the column.- Re-tune the mass spectrometer.
Poor Sensitivity - Leak in the system.- Inefficient ionization.- Contaminated ion source.- Perform a leak check.- Optimize MS tune parameters.- Clean the ion source.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection cluster_2 Characterization Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis (Residual Solvents) Sample->GC_MS Known_Impurity Known Impurity? HPLC_UV->Known_Impurity Quantify Quantify vs. Standard Known_Impurity->Quantify Yes Unknown_Impurity Unknown Peak (> 0.1%) Known_Impurity->Unknown_Impurity No Report Report Quantify->Report Report Results LC_MS LC-MS Analysis (MW & Fragmentation) Unknown_Impurity->LC_MS Isolation Preparative HPLC Isolation LC_MS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Structure_Proposed Propose Structure NMR->Structure_Proposed Structure_Proposed->Report

Caption: Workflow for impurity identification and characterization.

Troubleshooting_HPLC Problem Chromatographic Problem (e.g., Poor Peak Shape) Check_Column Inspect Column (Age, Contamination) Problem->Check_Column Check_Mobile_Phase Verify Mobile Phase (pH, Composition, Freshness) Problem->Check_Mobile_Phase Check_System Check HPLC System (Leaks, Detector) Problem->Check_System Solution_Column Wash or Replace Column Check_Column->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase Adjust pH Check_Mobile_Phase->Solution_Mobile_Phase Solution_System Perform Leak Test Check Detector Settings Check_System->Solution_System

Caption: Logical troubleshooting flow for HPLC issues.

References

Strategies to avoid catalyst poisoning in reactions involving 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(aminomethyl)benzo[b]thiophene. The focus is on identifying and mitigating catalyst poisoning to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide: Catalyst Deactivation

Issue: Your reaction is sluggish, incomplete, or has stalled. You suspect catalyst poisoning from this compound.

Initial Assessment Workflow:

start Reaction Failure/Sluggishness check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Pressure, etc.) check_reagents->check_conditions suspect_poisoning Suspect Catalyst Poisoning by This compound check_conditions->suspect_poisoning identify_poison Identify Potential Poisoning Mechanism (Sulfur and/or Nitrogen) suspect_poisoning->identify_poison strategy Implement Mitigation Strategy identify_poison->strategy end Successful Reaction strategy->end

Caption: Initial troubleshooting workflow for suspected catalyst poisoning.

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is not working when using this compound. What could be the cause?

Answer:

The primary suspect is catalyst poisoning by the substrate itself. This compound possesses two functional groups known to be potent catalyst poisons:

  • Thiophene Sulfur: The sulfur atom in the benzo[b]thiophene ring can strongly and often irreversibly bind to the active sites of palladium catalysts. This is a common issue with sulfur-containing heterocycles.

  • Aminomethyl Nitrogen: The basic nitrogen atom of the aminomethyl group can also coordinate to the metal center, potentially inhibiting the catalytic cycle. The poisoning effect of amines can be reversible but is dependent on their basicity and concentration.

Troubleshooting Steps:

  • Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for the partial deactivation. This is not always cost-effective but can be a quick diagnostic tool.

  • Use a More Robust Catalyst System:

    • Ligand Choice: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can help stabilize the palladium center and make it less susceptible to poisoning.

    • Pre-catalyst Choice: Use pre-formed palladium complexes that are more resistant to deactivation.

  • Protect the Amino Group: The basicity of the aminomethyl group can be temporarily masked by converting it to a less coordinating functional group, such as an amide or a carbamate (e.g., Boc-protected). This protecting group can be removed after the cross-coupling reaction.

  • Purify the Substrate: Ensure the this compound is of high purity. Impurities from its synthesis, especially residual sulfur-containing reagents, can exacerbate catalyst poisoning.

  • Consider a Sacrificial Agent: In some cases, adding a small amount of a compound that preferentially binds to the poison without deactivating the catalyst can be effective. However, this is highly reaction-specific and requires careful screening.

Question: I am attempting a hydrogenation reaction with this compound, and the catalyst (e.g., Pd/C, Raney Nickel) is showing little to no activity. Why is this happening?

Answer:

Both palladium and nickel hydrogenation catalysts are highly susceptible to poisoning by sulfur and nitrogen compounds.

  • Sulfur Poisoning: Thiophene and its derivatives are well-documented poisons for hydrogenation catalysts. The sulfur atom strongly chemisorbs onto the catalyst surface, blocking the active sites required for hydrogen activation and substrate binding.

  • Nitrogen Poisoning: The aminomethyl group can also adsorb onto the catalyst surface, competing with the substrate for active sites. The poisoning effect of organic amines on nickel catalysts is often correlated with their basicity.

Troubleshooting Steps:

  • Catalyst Selection:

    • Consider using a more sulfur-tolerant catalyst. Rhodium-based catalysts have shown higher resistance to sulfur poisoning compared to palladium or nickel.

    • Bimetallic catalysts, such as Rh-Ni, may also offer improved resistance.

  • Reaction Conditions:

    • Higher Temperature: For some catalysts, operating at a higher temperature can sometimes overcome reversible poisoning and promote the desired reaction. However, this may also lead to side reactions.

    • Higher Hydrogen Pressure: Increasing the hydrogen pressure can sometimes enhance the rate of hydrogenation relative to the rate of catalyst poisoning.

  • Substrate Modification: As with cross-coupling reactions, protecting the aminomethyl group can reduce its poisoning effect.

  • Feed Purification: If the this compound is in a mixture or solvent, consider pre-treating the feed to remove sulfur compounds. For instance, permanganate oxidation has been used to remove reduced sulfur compounds before catalytic treatment, though its compatibility with the substrate must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst poisoning by this compound?

A1: The molecule presents a dual threat to common transition metal catalysts. The poisoning mechanisms can be visualized as follows:

cluster_poison Poisoning Mechanisms S_poison Sulfur Poisoning (Strong, often irreversible) catalyst Catalyst Active Site (e.g., Pd, Ni) S_poison->catalyst N_poison Nitrogen Poisoning (Reversible/Irreversible, depends on conditions) N_poison->catalyst substrate This compound substrate->S_poison Thiophene Ring substrate->N_poison Aminomethyl Group

Caption: Dual poisoning pathways of this compound.

The sulfur atom in the thiophene ring can lead to the formation of stable metal sulfides on the catalyst surface, causing strong and often irreversible deactivation. The nitrogen atom of the aminomethyl group acts as a Lewis base and can coordinate to the acidic metal center, blocking active sites.

Q2: Are there any catalyst types that are inherently more resistant to poisoning by this compound?

A2: Yes, some catalyst families show better tolerance to sulfur compounds:

  • Rhodium (Rh) catalysts: Often exhibit higher resistance to sulfur poisoning compared to palladium and nickel.

  • Bimetallic catalysts: Formulations combining a noble metal with another metal (e.g., Rh-Ni) can sometimes offer enhanced stability.

  • Catalysts with modified supports or protective coatings: Encapsulating the catalyst particles in a porous shell (e.g., zeolite, silica) can selectively allow reactants to reach the active sites while excluding larger poison molecules, although this is less effective for poisoning by the substrate itself.

Q3: Can I regenerate a catalyst that has been poisoned by this compound?

A3: Regeneration is challenging and depends on the nature of the poisoning:

  • Nitrogen Poisoning: If the deactivation is primarily due to the aminomethyl group, it might be reversible. Washing the catalyst or treatment with a mild acid (if the catalyst is stable under acidic conditions) could potentially remove the adsorbed amine.

  • Sulfur Poisoning: Deactivation by sulfur is often irreversible due to the formation of stable metal sulfides. High-temperature treatment under a stream of hydrogen or steam can sometimes regenerate sulfur-poisoned catalysts, but this is often incomplete and can lead to catalyst sintering (thermal degradation). For palladium catalysts, a combined treatment with an oxidizing agent like permanganate followed by a reducing agent has been explored, but its effectiveness on catalysts used in organic synthesis is not well-documented.

Q4: How can I design my experiment to minimize catalyst poisoning from the start?

A4: A proactive approach is often the most effective.

Experimental Design Workflow to Mitigate Poisoning:

start Experimental Design protect_group Protect Amino Group (e.g., Boc, Cbz) start->protect_group catalyst_select Select Sulfur-Tolerant Catalyst (e.g., Rh-based) start->catalyst_select purify Ensure High Purity of Substrate start->purify monitor Monitor Reaction Progress Closely protect_group->monitor ligand_select Optimize Ligand (Bulky, electron-rich) catalyst_select->ligand_select conditions_opt Optimize Reaction Conditions (Temp., Conc., Solvent) ligand_select->conditions_opt conditions_opt->monitor purify->monitor end Successful Experiment monitor->end

Caption: Proactive experimental design to prevent catalyst poisoning.

Key Strategies:

  • Substrate Purity: Start with the highest purity this compound available.

  • Protecting Groups: If chemically feasible, protect the aminomethyl group.

  • Catalyst Choice: Select a catalyst known for its tolerance to sulfur or nitrogen compounds.

  • Ligand Optimization: In cross-coupling reactions, use bulky, electron-donating ligands that can stabilize the catalyst.

  • Incremental Addition: In some cases, slow addition of the this compound to the reaction mixture can maintain a low instantaneous concentration, potentially reducing the rate of catalyst deactivation.

Quantitative Data Summary

Poison TypeTypical CatalystObserved EffectTypical Concentration for PoisoningReference
Sulfur Compounds Pd, Ni, Pt, RuSevere and often irreversible loss of activity.ppm to ppb levels

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)benzo[b]thiophene and its 2-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-(Aminomethyl)benzo[b]thiophene and 2-(Aminomethyl)benzo[b]thiophene. Direct comparative studies on these specific isomers are limited in publicly available literature. Therefore, this analysis synthesizes data from structure-activity relationship (SAR) studies of related benzo[b]thiophene derivatives and investigations into closely analogous compounds to infer and compare their potential biological activities. The primary areas of focus are antimitotic, antimicrobial, and psychoactive properties.

Summary of Potential Biological Activities

While direct quantitative data for the titular compounds is scarce, SAR studies on substituted benzo[b]thiophenes suggest that the position of substitution (2- versus 3-) significantly influences biological activity.

Biological ActivityGeneral Trend for 2-Substituted IsomersGeneral Trend for 3-Substituted IsomersKey Insights from Related Compounds
Antimitotic Activity Generally more potent as inhibitors of tubulin polymerization.[1][2]Often less potent than their 2-substituted counterparts in inhibiting tubulin polymerization.[1]A study on 2-amino- and 3-amino-benzo[b]thiophene derivatives showed that the 2-amino isomers were more potent antimitotic agents.[1]
Antimicrobial Activity Activity is highly dependent on the specific substitution.Activity is variable and substituent-dependent.Studies on various substituted benzo[b]thiophenes have reported both antibacterial and antifungal activities, but a clear trend for the aminomethyl group at either position is not established.[3][4][5]
Psychoactive Activity (2-Aminopropyl)benzo[b]thiophenes act as monoamine transporter ligands.(3-Aminopropyl)benzo[b]thiophenes also show activity at monoamine transporters and serotonin receptors.Closely related aminopropyl analogs suggest potential for interaction with serotonin and dopamine transporters, indicating possible psychoactive effects.[6][7][8]

In-Depth Analysis of Biological Activities

Antimitotic Activity

The benzo[b]thiophene scaffold is a known pharmacophore for inhibitors of tubulin polymerization, a key mechanism for antimitotic and anticancer drugs. SAR studies on a series of 2- and 3-aminobenzo[b]thiophene derivatives have demonstrated that the position of the amino group is crucial for activity.

A comparative study on 2-amino-3-aroylbenzo[b]thiophenes and their 3-amino-2-aroyl isomers revealed that the 2-amino derivatives generally exhibit more potent inhibition of tubulin polymerization and, consequently, more potent antiproliferative activity against cancer cell lines.[1][2] For instance, in one study, the most promising compound was a 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivative, which inhibited cancer cell growth at subnanomolar concentrations.[1] This suggests that the 2-(Aminomethyl)benzo[b]thiophene isomer may be a more promising candidate for development as an antimitotic agent compared to the 3-isomer.

Antimicrobial Activity

Benzo[b]thiophene derivatives have been widely investigated for their antimicrobial properties. However, a clear SAR trend for the position of a simple aminomethyl group is not well-defined in the available literature. The antimicrobial efficacy of benzo[b]thiophenes appears to be highly dependent on the nature and position of various substituents on the bicyclic ring system. For example, studies on 3-halobenzo[b]thiophenes have shown significant antibacterial and antifungal activity.[5] Other studies have explored a range of substitutions at both the 2- and 3-positions, with varying degrees of success against different microbial strains.[3][4] Without direct comparative data on the 2- and 3-aminomethyl isomers, it is difficult to predict which would be more potent.

Psychoactive Potential: Monoamine Transporter and Serotonin Receptor Activity

Research into (2-aminopropyl)benzo[b]thiophenes (APBTs), which are close structural analogs of the compounds of interest, has revealed significant activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and serotonin receptors.[6][8] These studies indicate that APBTs can inhibit the reuptake of neurotransmitters and act as agonists at serotonin 5-HT2 receptors, suggesting potential for psychedelic-like or entactogenic effects.[7] Given the structural similarity, it is plausible that both 2-(Aminomethyl)benzo[b]thiophene and this compound could exhibit similar activities. The precise affinity and efficacy at these targets would likely differ based on the position of the aminomethyl group, but specific data is not available.

Experimental Protocols

Detailed below are representative protocols for assays relevant to the potential biological activities of 2- and this compound.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is used to determine the effect of compounds on the in vitro polymerization of tubulin.

  • Reagents and Materials :

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

    • Fluorescent reporter dye that binds to polymerized tubulin

    • Test compounds (dissolved in DMSO)

    • Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

    • Negative control (DMSO vehicle)

    • 96-well microplate, fluorescence plate reader

  • Procedure :

    • Prepare a 2 mg/mL solution of tubulin in G-PEM buffer containing the fluorescent reporter on ice.

    • Add 5 µL of test compound, positive control, or negative control to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization reaction by adding 45 µL of the tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the IC50 value for inhibition of tubulin polymerization from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Reagents and Materials :

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds (dissolved in DMSO)

    • Positive control (standard antibiotic or antifungal)

    • Negative control (broth with DMSO)

    • Sterile 96-well microplates

  • Procedure :

    • Prepare a standardized inoculum of the microorganism in the appropriate broth.

    • Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

    • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive and negative controls on each plate.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Monoamine Transporter Uptake Assay (Radiolabeled)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

  • Reagents and Materials :

    • Cell line stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT, hSERT, or hNET)

    • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin)

    • Assay buffer

    • Test compounds (dissolved in appropriate solvent)

    • Positive control (known transporter inhibitor, e.g., cocaine for DAT)

    • Scintillation fluid and counter

  • Procedure :

    • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound or vehicle for a specified time.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of uptake and determine the IC50 value from the dose-response curve.

Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Prepare Microbial Culture inoculate Inoculate Microplate prep_culture->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate incubate Incubate inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Antimicrobial Susceptibility Testing Workflow

signaling_pathway_monoamine cluster_synapse Synaptic Cleft neurotransmitter Monoamine Neurotransmitter transporter Monoamine Transporter (DAT, SERT, NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding presynaptic Presynaptic Neuron presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron transporter->presynaptic receptor->postsynaptic Signal Transduction aminomethyl_bt Aminomethylbenzo[b]thiophene (Potential Inhibitor) aminomethyl_bt->transporter Inhibition

Potential Monoamine Transporter Inhibition

Conclusion

Based on the available structure-activity relationship data from related compounds, 2-(Aminomethyl)benzo[b]thiophene may hold greater potential as an antimitotic agent compared to its 3-isomer due to the generally observed higher potency of 2-substituted benzo[b]thiophenes in inhibiting tubulin polymerization. The antimicrobial activities of these isomers are difficult to predict without direct testing, as efficacy is highly dependent on the overall substitution pattern. Furthermore, both isomers warrant investigation for their potential effects on the central nervous system, specifically as ligands for monoamine transporters and serotonin receptors, a property suggested by studies on closely related aminopropyl analogs. Further experimental validation is necessary to definitively characterize and compare the biological profiles of these two isomers.

References

Validating the Mechanism of Action of 3-(Aminomethyl)benzo[b]thiophene-Based Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising 3-(Aminomethyl)benzo[b]thiophene-based compound, specifically 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, a potent inhibitor of tubulin polymerization. Its performance is compared with established tubulin-targeting agents, colchicine and combretastatin A-4, supported by experimental data and detailed protocols for mechanism validation.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of benzo[b]thiophene derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[3][4]

Comparative Performance Data

The antiproliferative activity and tubulin polymerization inhibition of 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and comparator drugs are summarized below.

Table 1: Antiproliferative Activity (IC₅₀ values)

CompoundCell LineIC₅₀ (nM)
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneL1210<1
K562<1
Molt/4<1
CEM<1
HeLa16 - 23
Combretastatin A-4 1A93.6
518A220
MCF-71.43 µg/mL
MDA-MB-2313.25 µg/mL
Colchicine BT-1216
BT-1656
A549≤ 15
MCF-7≤ 13
LoVo≤ 11

Note: IC₅₀ values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.[3][5][6][7]

Table 2: Inhibition of Tubulin Polymerization (IC₅₀ values)

CompoundIC₅₀ (µM)
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene~0.67
Combretastatin A-4 ~2-3
Colchicine ~2.68

Note: IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the validation of the mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute purified tubulin (e.g., from bovine brain) in the general tubulin buffer on ice.

    • Prepare a 10X stock of GTP in the general tubulin buffer.

    • Prepare 10X stock solutions of the test compound, a positive control (e.g., colchicine or combretastatin A-4), and a vehicle control (e.g., DMSO) in the general tubulin buffer.

  • Assay Setup:

    • Pre-warm a 96-well microplate reader to 37°C.

    • On ice, add 10 µL of the 10X test compound, controls, or vehicle to the appropriate wells of a 96-well plate.

    • Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.

  • Data Acquisition:

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound, comparator drugs, and a vehicle control for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Protocol:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_assay Tubulin Polymerization Assay cytotoxicity Cytotoxicity Assay (MTT) cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Determine IC50 for subsequent assays apoptosis Apoptosis Assay cell_cycle->apoptosis Confirm G2/M arrest compound Benzo[b]thiophene Compound compound->tubulin_assay compound->cytotoxicity comparators Comparator Drugs (Colchicine, CA-4) comparators->tubulin_assay comparators->cytotoxicity

Caption: Workflow for validating the mechanism of action.

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

signaling_pathway cluster_mitosis Mitosis compound Benzo[b]thiophene Compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits mitotic_spindle Mitotic Spindle Disruption g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest cyclinB_cdc2 Cyclin B1/Cdc2 Activation g2m_arrest->cyclinB_cdc2 Leads to bcl2_family Bcl-2 Family Modulation (e.g., increased Bax/Bcl-2 ratio) cyclinB_cdc2->bcl2_family Initiates apoptosis Apoptosis caspases Caspase Activation caspases->apoptosis Executes bcl2_family->caspases Leads to

References

Comparative Cross-Reactivity Profiling of Benzo[b]thiophene-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the cross-reactivity profiles of benzo[b]thiophene-derived kinase inhibitors, with a focus on the well-characterized Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor, PF-3644022. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this class of inhibitors against alternative compounds. The guide summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Benzo[b]thiophene-Derived Kinase Inhibitors

The benzo[b]thiophene scaffold has proven to be a versatile core structure in the development of potent and selective kinase inhibitors. These compounds have been investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer, by targeting key kinases in cellular signaling pathways. One such significant target is MK2, a downstream effector in the p38 MAPK signaling cascade, which plays a crucial role in regulating the production of pro-inflammatory cytokines like TNFα.

This guide will use the ATP-competitive MK2 inhibitor, PF-3644022 , as a representative example of a benzo[b]thiophene-derived inhibitor to illustrate its selectivity profile and compare it with other known MK2 inhibitors.

Comparative Analysis of MK2 Inhibitors

The selection of a kinase inhibitor for research or therapeutic development necessitates a thorough understanding of its potency and selectivity. The following tables provide a comparative summary of the in vitro potency and cross-reactivity of PF-3644022 and a selection of alternative MK2 inhibitors.

Table 1: In Vitro Potency of Selected MK2 Inhibitors

InhibitorTargetIC50 / KiBinding Mode
PF-3644022 MK2Ki: 3 nM; IC50: 5.2 nM[1]ATP-competitive[1]
MK2-IN-1 hydrochlorideMK2IC50: 110 nM[2][3]Non-ATP competitive[3]
MK2-IN-3MK2IC50: 0.85 nM[4]ATP-competitive[4]
ATI-450p38α/MK2 complex-Binds to the complex interface[5]

Table 2: Cross-Reactivity Profile of PF-3644022

PF-3644022 was profiled against a panel of 200 human kinases. At a concentration of 1 µM, 16 kinases showed greater than 50% inhibition. The IC50 values for some of the most significant off-targets are listed below.[6]

Off-Target KinaseIC50 (nM)
PRAK (MAPKAPK5)5.0[7]
MK3 (MAPKAPK3)53[7]
ASK160[6]
CAMK270[6]
DRAK171[6]
MER76[6]
PIM188[6]
BrSK290[6]
AMPK117[6]
MNK2148[7]
BrSK1187[6]

Table 3: Selectivity Profile of Alternative MK2 Inhibitors

InhibitorSelectivity Profile
MK2-IN-1 hydrochlorideHighly selective. In a panel of 150 kinases, only CK1γ3 was inhibited by >50% at 10 µM.[8]
MK2-IN-3High selectivity against MK-3 (IC50=0.21 μM) and MK-5 (IC50=0.081 μM).[4] Also tested against ERK2, MNK1, CDK2, JNK2, IKK2, MSK1, and MSK2 with significantly lower potency.[4]

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function and how their cross-reactivity is assessed, the following diagrams illustrate the p38/MK2 signaling pathway and a general workflow for kinase inhibitor cross-reactivity profiling.

p38_MK2_Signaling_Pathway p38/MK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Cytokines Pro-inflammatory Cytokines (TNFα, IL-1) Receptor Receptor Cytokines->Receptor Receptor->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38_MAPK p38 MAPK MKK->p38_MAPK phosphorylates MK2_inactive MK2 (inactive) p38_MAPK->MK2_inactive phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates MK2_active p38/MK2 (active complex) MK2_inactive->MK2_active HSP27 HSP27 MK2_active->HSP27 phosphorylates TTP Tristetraprolin (TTP) MK2_active->TTP phosphorylates Gene_Expression Gene Expression (TNFα, IL-6 mRNA) TTP->Gene_Expression regulates mRNA stability Transcription_Factors->Gene_Expression

Caption: The p38/MK2 signaling pathway is activated by various extracellular stimuli, leading to the phosphorylation and activation of a cascade of kinases. Activated MK2, in a complex with p38, translocates to the cytoplasm and nucleus to phosphorylate various substrates, ultimately regulating the expression of pro-inflammatory cytokines.[9][10]

Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Chemoproteomics Compound Test Compound (e.g., Benzo[b]thiophene derivative) In_Vitro_Assay In Vitro Kinase Assay (e.g., Radiometric, Fluorescence-based) Compound->In_Vitro_Assay Cell_Treatment Treat Cells with Inhibitor Compound->Cell_Treatment Lysate_Treatment Treat Cell Lysate with Inhibitor Compound->Lysate_Treatment Kinase_Panel Broad Panel of Purified Kinases (e.g., >200 kinases) Kinase_Panel->In_Vitro_Assay IC50_Determination IC50 Determination for On- and Off-Targets In_Vitro_Assay->IC50_Determination Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Treatment->Target_Engagement Downstream_Signaling Analyze Downstream Signaling (e.g., Phospho-HSP27 Western Blot, TNFα Release ELISA) Cell_Treatment->Downstream_Signaling Cellular_Potency Determine Cellular Potency (EC50) Downstream_Signaling->Cellular_Potency Kinobeads Kinobeads Pulldown Lysate_Treatment->Kinobeads Mass_Spec LC-MS/MS Analysis Kinobeads->Mass_Spec Target_Identification Identification of Direct Targets and Off-Targets Mass_Spec->Target_Identification

Caption: A multi-pronged approach is employed to characterize the cross-reactivity of kinase inhibitors, combining in vitro biochemical assays against large kinase panels with cell-based assays to confirm target engagement and functional effects, and chemoproteomics for unbiased target identification.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is a standard method for quantifying the enzymatic activity of a kinase and the inhibitory potency of a compound.

Materials:

  • Purified recombinant MK2 enzyme

  • HSP27 peptide substrate

  • Test inhibitor (e.g., PF-3644022) dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In the wells of a 96-well plate, add the kinase reaction buffer, purified MK2 enzyme, and the HSP27 peptide substrate.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular TNFα Release Assay

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα in a cellular context.

Materials:

  • Human monocytic cell line (e.g., U937) or peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitor (e.g., PF-3644022) dissolved in DMSO

  • Human TNFα ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubation: Incubate the plate for a period that allows for optimal TNFα secretion (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNFα Quantification: Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNFα release for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads-Based Chemoproteomics Workflow

This method allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.

Procedure:

  • Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Inhibitor Incubation: Incubate the cell lysate with various concentrations of the test inhibitor or a vehicle control. This allows the inhibitor to bind to its target kinases.

  • Kinobeads Pulldown: Add kinobeads (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to the lysate. The kinobeads will bind to kinases that are not already occupied by the test inhibitor.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down by the kinobeads.

  • Data Analysis: By comparing the amount of each kinase pulled down in the inhibitor-treated samples versus the control, the direct targets of the inhibitor can be identified. A dose-dependent decrease in the amount of a kinase pulled down indicates that it is a target of the inhibitor.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.

Procedure:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to their unbound counterparts.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the target protein.[5][13]

References

Comparing the efficacy of different synthetic routes to 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Aminomethyl)benzo[b]thiophene, a valuable building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of three prominent routes: the Gabriel synthesis, reductive amination of benzo[b]thiophene-3-carbaldehyde, and the reduction of a 3-(azidomethyl)benzo[b]thiophene intermediate. Each method is evaluated based on its efficacy, reagent accessibility, and reaction conditions, supported by detailed experimental protocols and quantitative data.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on factors such as starting material availability, desired purity, scalability, and tolerance to various functional groups. The following table summarizes the key quantitative data for the three discussed pathways.

ParameterRoute 1: Gabriel SynthesisRoute 2: Reductive AminationRoute 3: Azide Reduction
Starting Material 3-(Bromomethyl)benzo[b]thiopheneBenzo[b]thiophene-3-carbaldehyde3-(Bromomethyl)benzo[b]thiophene
Key Reagents Potassium phthalimide, HydrazineAmmonium acetate, Sodium cyanoborohydrideSodium azide, Triphenylphosphine or H₂/Pd
Number of Steps 21 (one-pot)2
Overall Yield Moderate to GoodGoodGood to Excellent
Reaction Conditions High temperatures for phthalimide cleavageMildMild
Key Advantages Clean formation of primary amineOne-pot procedure, readily available starting materialsHigh-yielding, mild reduction conditions
Key Disadvantages Harsh conditions for phthalimide cleavage may not be suitable for sensitive substratesUse of toxic cyanide reagent (NaCNBH₃)Use of potentially explosive azide intermediate

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Route_1_Gabriel_Synthesis start 3-(Bromomethyl)benzo[b]thiophene intermediate 3-(Phthalimidomethyl)benzo[b]thiophene start->intermediate DMF phthalimide Potassium Phthalimide phthalimide->intermediate product This compound intermediate->product Ethanol, Reflux hydrazine Hydrazine hydrazine->product

Caption: Route 1: Gabriel Synthesis Pathway.

Route_2_Reductive_Amination start Benzo[b]thiophene-3-carbaldehyde product This compound start->product Methanol reagents Ammonium Acetate, Sodium Cyanoborohydride reagents->product

Caption: Route 2: Reductive Amination Pathway.

Route_3_Azide_Reduction start 3-(Bromomethyl)benzo[b]thiophene intermediate 3-(Azidomethyl)benzo[b]thiophene start->intermediate DMF azide Sodium Azide azide->intermediate product This compound intermediate->product reducing_agent H2, Pd/C or PPh3, H2O reducing_agent->product

Caption: Route 3: Azide Reduction Pathway.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Gabriel Synthesis

This two-step sequence involves the formation of a phthalimide intermediate followed by its cleavage to yield the primary amine.

Step 1: Synthesis of 2-(Benzo[b]thiophen-3-ylmethyl)isoindoline-1,3-dione

  • Materials: 3-(Bromomethyl)benzo[b]thiophene, Potassium phthalimide, N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 3-(bromomethyl)benzo[b]thiophene (1.0 eq) in anhydrous DMF, potassium phthalimide (1.1 eq) is added. The mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Materials: 2-(Benzo[b]thiophen-3-ylmethyl)isoindoline-1,3-dione, Hydrazine hydrate, Ethanol.

  • Procedure: The phthalimide derivative from the previous step (1.0 eq) is suspended in ethanol. Hydrazine hydrate (1.5 eq) is added, and the mixture is heated to reflux for 2-4 hours. A white precipitate (phthalhydrazide) forms during the reaction. After cooling to room temperature, the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Route 2: Reductive Amination

This one-pot procedure directly converts the aldehyde to the primary amine.

Synthesis of this compound

  • Materials: Benzo[b]thiophene-3-carbaldehyde, Ammonium acetate, Sodium cyanoborohydride, Methanol.

  • Procedure: To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) in methanol, ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde. The aqueous layer is then basified with a strong base (e.g., 6M NaOH) to a pH > 12 and extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Route 3: Azide Reduction

This two-step route proceeds via a stable azide intermediate, which is then reduced to the amine.

Step 1: Synthesis of 3-(Azidomethyl)benzo[b]thiophene

  • Materials: 3-(Bromomethyl)benzo[b]thiophene, Sodium azide, N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 3-(bromomethyl)benzo[b]thiophene (1.0 eq) in DMF, sodium azide (1.5 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 3-(azidomethyl)benzo[b]thiophene, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Method A: Staudinger Reduction

    • Materials: 3-(Azidomethyl)benzo[b]thiophene, Triphenylphosphine, Tetrahydrofuran (THF), Water.

    • Procedure: To a solution of 3-(azidomethyl)benzo[b]thiophene (1.0 eq) in THF, triphenylphosphine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by the evolution of nitrogen gas. After the azide has been consumed (as indicated by TLC), water is added to the reaction mixture, and it is stirred for several hours to hydrolyze the intermediate aza-ylide. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to separate the desired amine from triphenylphosphine oxide.

  • Method B: Catalytic Hydrogenation

    • Materials: 3-(Azidomethyl)benzo[b]thiophene, Palladium on carbon (10% Pd/C), Methanol or Ethyl acetate, Hydrogen gas.

    • Procedure: The 3-(azidomethyl)benzo[b]thiophene (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

A Head-to-Head Comparison of 3-(Aminomethyl)benzo[b]thiophene Derivatives with Known Pharmacophores in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides a head-to-head comparison of the pharmacophoric features and biological performance of 3-(aminomethyl)benzo[b]thiophene derivatives against established pharmacophores across various critical drug target classes. While direct comparative experimental data for the specific molecule this compound is limited, this analysis is based on the extensive research conducted on its close derivatives.

Comparison with Tubulin Polymerization Inhibitors

Derivatives of 3-aminobenzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells. These compounds often compete for the colchicine binding site on β-tubulin.

Pharmacophore Model for Benzo[b]thiophene-based Tubulin Inhibitors:

cluster_0 Benzo[b]thiophene Core cluster_1 Key Interaction Moieties Benzo[b]thiophene Benzo[b]thiophene 3-Aminomethyl_Group 3-(Aminomethyl) Group (H-bond donor/acceptor) Benzo[b]thiophene->3-Aminomethyl_Group Position 3 Trimethoxybenzoyl_Group Trimethoxybenzoyl Group (Hydrophobic & H-bond interactions) Benzo[b]thiophene->Trimethoxybenzoyl_Group Attached via Carbonyl

Caption: Pharmacophore model for benzo[b]thiophene-based tubulin polymerization inhibitors.

Comparative Data:

Compound/PharmacophoreTargetAssay TypeIC50 / ActivityReference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulin PolymerizationInhibition of tubulin assemblyIC50 < 1 µM[6]
Combretastatin A-4 (Known Pharmacophore)Tubulin Polymerization (Colchicine site)Inhibition of tubulin assemblyIC50 ≈ 1 µMN/A
Colchicine (Known Pharmacophore)Tubulin Polymerization (Colchicine site)Inhibition of tubulin assemblyIC50 ≈ 0.6 µMN/A

Comparison with Cholinesterase Inhibitors

Certain benzo[b]thiophene derivatives, particularly those incorporating a chalcone moiety, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Experimental Workflow for Cholinesterase Inhibition Assay:

Start Start Prepare_Reagents Prepare Enzyme (AChE/BChE), Substrate (ATChI/BTChI), DTNB, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by adding Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Ellman's Method) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 values Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a typical cholinesterase inhibition assay using Ellman's method.

Comparative Data:

Compound/PharmacophoreTargetAssay TypeIC50Reference
Benzo[b]thiophene-chalcone hybridsAChE / BChEEllman's colorimetric assay20.8 - 121.7 µM (AChE)[7]
Donepezil (Known Pharmacophore)AChEEllman's colorimetric assay5.7 nMN/A
Galantamine (Known Pharmacophore)AChEEllman's colorimetric assay0.4 µMN/A

Comparison with STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. While direct inhibition of STAT3 by this compound is not documented, derivatives of the parent scaffold have shown potential.

Signaling Pathway of STAT3 Inhibition:

Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3 Inhibits Dimerization/DNA Binding

Caption: Simplified signaling pathway showing the mechanism of STAT3 inhibition.

Comparative Data:

Compound/PharmacophoreTargetAssay TypeIC50 / ActivityReference
Stattic (Known STAT3 Inhibitor)STAT3 (SH2 domain)Fluorescence PolarizationIC50 = 5.1 µM[8]
Niclosamide (Known STAT3 Inhibitor)STAT3DNA-binding ELISAIC50 = 1.09 µM (cell viability)[8]
Hypothetical Benzo[b]thiophene DerivativeSTAT3VariousData Not Available

Note: While benzo[b]thiophene derivatives are being explored as STAT3 inhibitors, specific quantitative data for direct comparison is still emerging. The table includes known inhibitors for reference.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric)

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).

    • GTP stock solution (100 mM).

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).

    • Test compound and control (e.g., colchicine) solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control to the appropriate wells.

    • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Initiate the reaction by adding the tubulin mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the extent of inhibition by comparing the maximum absorbance of treated samples to the vehicle control.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[11]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE or BChE enzyme solution.

    • Acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) substrate solution.

    • DTNB solution.

    • Test compound and control (e.g., donepezil) solutions.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound or control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.[11][12]

STAT3 Inhibition Assay (DNA-Binding ELISA)

Principle: This assay quantifies the ability of activated STAT3 from nuclear extracts or recombinant STAT3 to bind to its specific DNA consensus sequence immobilized on a microplate.

Protocol:

  • Reagent Preparation:

    • Nuclear extraction buffers.

    • Recombinant STAT3 protein (for cell-free assay).

    • Binding buffer.

    • Wash buffer.

    • Primary antibody against STAT3.

    • HRP-conjugated secondary antibody.

    • Substrate solution (e.g., TMB).

    • Stop solution.

  • Assay Procedure:

    • For cell-based assays, treat cells with the test compound, then prepare nuclear extracts.

    • Add nuclear extracts or recombinant STAT3 to the wells of the STAT3 DNA-binding plate.

    • Incubate to allow STAT3 to bind to the immobilized DNA.

    • Wash the wells to remove unbound protein.

    • Add the primary antibody against STAT3 and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT3 DNA binding for each compound concentration.

    • Determine the IC50 value from the dose-response curve.[8]

This guide provides a comparative overview based on available scientific literature. Further direct experimental comparisons of this compound with these and other pharmacophores are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct such investigations.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantification of 3-(Aminomethyl)benzo[b]thiophene, a key intermediate in pharmaceutical synthesis. While specific validated methods for this exact analyte are not extensively published, this document outlines two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and experimental protocols detailed here for analogous compounds serve as a robust starting point for the development and validation of a quantitative assay for this compound.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and cost-effective technique. It is often suitable for the analysis of bulk materials and formulations where the concentration of the analyte is relatively high.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and impurity profiling.

A summary of the typical performance characteristics for each method, based on the analysis of structurally similar primary amines and heterocyclic compounds, is presented below.

Quantitative Data Summary

ParameterHPLC-UV (Adapted from Aminothiazole Analysis)[1]LC-MS/MS (Adapted from Primary Aromatic Amine Analysis)[2][3]
Linearity Range Typically in the µg/mL range (e.g., 0.5 - 1.5 mg/mL for some applications)[1]Wide dynamic range, often from pg/mL to ng/mL (e.g., 0.1 - 50 ng/mL)[2]
Correlation Coefficient (r²) ≥ 0.999> 0.999
Limit of Detection (LOD) ng/mL range0.025 - 0.20 ng/mL[2]
Limit of Quantification (LOQ) ng/mL to µg/mL range0.1 - 1.0 ng/mL[2]
Accuracy (% Recovery) Typically 98 - 102%75 - 114%[2]
Precision (%RSD) < 2%< 15.9%[2]

Experimental Workflow and Method Validation

A crucial aspect of any quantitative analysis is rigorous method validation to ensure the reliability of the results. The typical workflow for developing and validating a chromatographic method is illustrated below.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation AnalyteCharacterization Analyte Characterization MethodOptimization Method Optimization (Column, Mobile Phase, etc.) AnalyteCharacterization->MethodOptimization SamplePrep Sample Preparation Development MethodOptimization->SamplePrep Specificity Specificity & Selectivity SamplePrep->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability FinalMethod Validated Analytical Method Stability->FinalMethod Finalized Method

Caption: A generalized workflow for the development and validation of an analytical method.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and fully validated for the specific analysis of this compound.

HPLC-UV Method

This method is adapted from a validated procedure for a novel aminothiazole derivative and is suitable for quantification in non-complex matrices.[1]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: An isocratic mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: To be determined by analyzing a standard solution of this compound across a UV spectrum to find the wavelength of maximum absorbance (λmax). For a similar aminothiazole, 272 nm was used.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a concentration within the expected linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This highly sensitive method is based on established procedures for the analysis of primary aromatic amines and is ideal for trace-level quantification.[2][3]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Ultra biphenyl (100 mm x 2.1 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.5 10
    7.0 50
    9.0 95

    | 11.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion (typically [M+H]+) and the most stable and abundant product ions upon collision-induced dissociation.

  • Optimization: Parameters such as capillary voltage, cone voltage, and collision energy must be optimized for the specific analyte to maximize signal intensity.

Sample Preparation (for complex matrices like plasma or urine):

  • To 1 mL of the sample, add an internal standard.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl-tert-butyl ether) or solid-phase extraction (SPE) for cleanup and concentration.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, sample matrix, and available instrumentation. The provided protocols offer a solid foundation for method development. It is imperative that a comprehensive validation be performed according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the analytical data.

References

Comparative Docking Analysis of 3-(Aminomethyl)benzo[b]thiophene Analogs Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the docking studies of 3-(Aminomethyl)benzo[b]thiophene analogs and related derivatives with various protein targets implicated in a range of diseases. The following sections summarize the binding affinities, present the experimental methodologies employed in the cited studies, and visualize the computational workflow. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate the evaluation of these compounds as potential therapeutic agents.

Data Presentation: Docking Performance of Benzo[b]thiophene Analogs

The following tables summarize the quantitative data from molecular docking studies of various benzo[b]thiophene derivatives against their respective protein targets. The data includes binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and docking scores (in kcal/mol), providing a comparative overview of the compounds' potential efficacy and selectivity.

Analog/DerivativeTarget ProteinBinding Affinity (Ki)IC50Docking Score (kcal/mol)Reference
Derivative 8fCannabinoid Receptor CB20.08 µM--[1]
Compound 5fAcetylcholinesterase (AChE)-62.10 µM-[2][3]
Compound 5hButyrylcholinesterase (BChE)-24.35 µM-[2][3]
BTAP1Protein Target 4JVW---8.0[4]
BTAP2Protein Target 4JVW---7.5[4]
BTAP3Protein Target 4JVW---7.6[4]
Compound 1Keap1 (PDB: 7C5E)---6.04[5]
Compound 16Keap1 (PDB: 7C5E)---6.48[5]
Compound 17Keap1 (PDB: 7C5E)---6.94[5]
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulin-Subnanomolar-[6]
Compound 7e5-HT1A Receptor2.30 µM--[7]
3-APBT5-HT2A Receptor196 nM--[8]
5-APBT5-HT2A Receptor461 nM--[8]
6-APBT5-HT2A Receptor289 nM--[8]
3-APBT5-HT2C Receptor206 nM--[8]
5-APBT5-HT2C Receptor345 nM--[8]
6-APBT5-HT2C Receptor309 nM--[8]
[7]Annuleno[b]thiophene 8aGluN2B-containing NMDA Receptor26 nM--[9]
[7]Annuleno[b]thiophene 7aGluN2B-containing NMDA Receptor204 nM--[9]
Compound 16bNicotinamide Phosphoribosyltransferase (Nampt)-0.17 µM (enzymatic), 3.9 µM (HepG2)-[10]

Experimental Protocols

The methodologies employed in the referenced docking studies are crucial for understanding and reproducing the presented results. Below are summaries of the typical experimental protocols.

Molecular Docking of Cholinesterase Inhibitors

A study on benzo[b]thiophene-chalcones as cholinesterase inhibitors performed molecular docking calculations to analyze binding scores and enzyme-inhibitor interactions.[2] While the specific software is not detailed in the abstract, such studies typically involve preparing the 3D structures of the ligands (benzo[b]thiophene analogs) and the receptor (AChE or BChE), defining a binding site, and using a docking algorithm to predict the best binding poses and calculate the binding energy.

Docking of Cannabinoid Receptor Ligands

In the study of benzothiophene derivatives with affinity for the CB2 cannabinoid receptor, docking assays were performed.[1] These assays revealed a key π-cation interaction with Lys109, suggesting a structural basis for the observed CB2 selectivity.[1] The process would have involved homology modeling of the CB2 receptor, ligand preparation, and subsequent docking simulations.

Virtual Screening and Molecular Docking against Protein Target 4JVW

For the novel Benzo[b]thiophene-2-carbaldehyde derivatives (BTAP1, BTAP2, and BTAP3), virtual screening and molecular docking studies identified protein target 4JVW as a favorable interaction partner.[4] The study calculated binding energies and was followed by molecular dynamics simulations to assess the stability of the protein-ligand complexes.[4]

Docking into the Keap1 Protein

For tetrahydrobenzo[b]thiophene derivatives with antioxidant activity, molecular docking was conducted to study the binding affinity with the Keap1 protein (PDB: 7C5E).[5][11][12] The study compared the binding of the synthesized compounds to a co-crystallized ligand and ascorbic acid as a reference.[5][11][12]

Docking of 5-HT1A Serotonin Receptor Ligands

A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were evaluated for their affinity towards 5-HT1A receptors, with docking studies performed using a homology model of the receptor to elucidate probable binding modes.[7]

In Silico Docking into Monoamine Transporters

For (2-Aminopropyl)benzo[β]thiophenes (APBTs), in silico docking was performed into the primary substrate binding pocket (S1) of SERT, DAT, and NET. The transporters were modeled in an outward-open conformation.[8]

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage A Protein Structure Preparation (e.g., from PDB) C Define Binding Site (Grid Generation) A->C B Ligand Structure Preparation (3D structure generation) B->C D Molecular Docking (e.g., AutoDock, GOLD) C->D E Pose Clustering and Scoring (Binding Energy Calculation) D->E F Analysis of Interactions (e.g., Hydrogen bonds, Hydrophobic interactions) E->F G Validation and Further Studies (e.g., MD Simulations) F->G

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Implication: Keap1-Nrf2 Pathway

Several of the studied benzo[b]thiophene derivatives were evaluated for their antioxidant potential through interaction with the Keap1 protein. Keap1 is a key component of the Keap1-Nrf2 signaling pathway, which is a critical regulator of cellular defense against oxidative stress. The diagram below illustrates this pathway.

G cluster_pathway Keap1-Nrf2 Signaling Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Genes Antioxidant & Cytoprotective Genes ARE->Genes Gene Transcription Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->Keap1 Inhibition OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivation

Caption: The Keap1-Nrf2 pathway and the role of inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Aminomethyl)benzo[b]thiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Aminomethyl)benzo[b]thiophene. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 3-(Aminomethyl)-5-chlorobenzo[b]thiophene hydrochloride, and general guidelines for the disposal of hazardous chemical waste.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a hazardous substance. It may be corrosive and cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

All handling and disposal activities must be conducted in a well-ventilated laboratory fume hood.

Immediate Safety and Spill Response

In the event of a spill, immediate action is crucial to mitigate risks.

  • Containment: For spills, contain the material with an inert absorbent such as sand, earth, or vermiculite.[1]

  • Neutralization: For amine spills, if it can be done without risk, stop the leak and then neutralize the spilled material.[1]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly.

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures compliance with all environmental regulations, typically involving high-temperature incineration.

  • Segregation: At the point of generation, immediately segregate waste containing this compound. This includes unused material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips). Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[3][4]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. The container must be kept tightly closed except when adding waste.[3][4] Acids and bases should not be stored in metal containers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components of the waste stream.[3][4] The label should also include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.[1][3] Ensure the storage area has secondary containment to prevent spills from reaching drainage systems.[5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general recommendations for hazardous chemical waste management.

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's capacity.[5]
Waste Storage Time Limit Varies by jurisdiction; for example, up to 90 days is allowed in some regions before transport to a licensed disposal facility.[5]
pH for Aqueous Waste If neutralization is performed, the final pH should be between a safe and neutral range as specified by local regulations before collection.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the necessary steps from waste generation to final disposal.

G Figure 1. Disposal Workflow for this compound cluster_0 At the Bench cluster_1 Waste Handling cluster_2 Storage cluster_3 Final Disposal A Waste Generation (Unused chemical, contaminated labware) B Segregate Waste (Keep separate from other chemical waste) A->B Immediate Action C Use Designated Leak-Proof Container B->C D Label Clearly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area D->E F Ensure Secondary Containment E->F G Arrange Professional Waste Collection F->G H High-Temperature Incineration G->H Typical Method I Spill Occurs J Contain with Inert Absorbent I->J K Collect in Labeled Waste Container J->K K->C

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-(Aminomethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-(Aminomethyl)benzo[b]thiophene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally related compounds, including aromatic amines, thiophenes, and 3-(Aminomethyl)-5-chlorobenzo[b]thiophene hydrochloride.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment.

Hazard Profile

While specific toxicological data for this compound is limited, related compounds exhibit notable hazards. The presence of an aminomethyl group suggests it should be handled as a potentially corrosive and irritant compound. A similar compound, 3-(Aminomethyl)-5-chlorobenzo[b]thiophene hydrochloride, is classified as causing severe skin burns and eye damage, and being corrosive to metals.[1] Aromatic amines, as a class, can be toxic, and some have been associated with carcinogenic properties.[2] The thiophene moiety can also be metabolized to form reactive intermediates.[3] Therefore, it is crucial to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors or dust. All handling of this compound should be performed in a fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes.[4][5] A face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact.[3][4] It is advisable to wear two pairs of gloves and change them frequently, as all disposable gloves have a degree of permeability.[5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4] The specific type of respirator will depend on the potential exposure levels.

Operational Plan: Handling and Experimental Protocol

A systematic approach is crucial for both safety and experimental success.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5][6]

  • Area Designation: Designate a specific area within a certified chemical fume hood for the experiment to contain any potential spills.[4]

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of any dust particles.[4]

  • Use a disposable weighing paper or boat to avoid contamination of balances.

3. Dissolving and Reactions:

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]

  • Ensure all reaction glassware is securely clamped and the setup is stable within the fume hood.

  • Continuously monitor reactions for any unexpected changes. Keep the fume hood sash at the lowest practical height.[4]

4. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.[3][4]

  • Labeling: Properly label and store any resulting mixtures or products with the chemical name, concentration, date, and appropriate hazard warnings.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container.[4] Do not mix with incompatible waste streams.

2. Waste Container Management:

  • Use leak-proof, chemically compatible containers for all waste.

  • Keep waste containers closed except when adding waste.[2]

  • Label containers clearly with "Hazardous Waste," the full chemical name, and any other components in the waste stream.[2]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Procedural Workflow Diagrams

The following diagrams illustrate the key decision-making and operational workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equip.) handling 2. Handling in Fume Hood (Weighing, Dissolving, Reaction) prep->handling post_exp 3. Post-Experiment (Decontamination, Labeling) handling->post_exp segregate 4. Waste Segregation (Solid & Liquid Waste) post_exp->segregate container 5. Waste Container Management (Labeling, Sealing) segregate->container dispose 6. Final Disposal (Licensed Vendor) container->dispose end_op End of Process dispose->end_op start_op Start Experiment start_op->prep

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.